Product packaging for Adenine monohydrochloride hemihydrate(Cat. No.:CAS No. 6055-72-7)

Adenine monohydrochloride hemihydrate

カタログ番号: B1663734
CAS番号: 6055-72-7
分子量: 189.60 g/mol
InChIキー: MYRDTAUFFBYTHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Adenine hydrochloride hydrate (CAS 6055-72-7), with the molecular formula C5H5N5·HCl·xH2O, is the salt form of the fundamental purine nucleobase. This white to off-white powdered solid is highly soluble in aqueous solutions, making it a versatile reagent for scientific research. In the field of organic chemistry, adenine and its derivatives are recognized as valuable components in catalytic systems. Their multiple interaction sites enable them to functionalize molecules and facilitate various organic transformations, often acting as heterogeneous catalysts . Beyond its catalytic potential, adenine is a critical signaling molecule in biological systems. Research in nephrology has demonstrated that adenine acts on renal tubules as a purine nucleobase signaling factor, directly interfering with arginine vasopressin V2 receptor signaling. This interaction leads to the downregulation of key water and salt transporters, including aquaporin-2 (AQP2) in the collecting duct and the Na+-K+-Cl- cotransporter (NKCC2) in the medullary thick ascending limb, providing a mechanism for adenine-induced renal injury models . Historically, studies on adenine-induced immunosuppression revealed that its effects are linked to metabolite activity and inhibition of enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase . Furthermore, in materials science, adenine demonstrates excellent adsorption onto metal surfaces such as nickel via N–Ni bonding, highlighting its utility in designing composite layers for advanced electronic applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClN5O B1663734 Adenine monohydrochloride hemihydrate CAS No. 6055-72-7

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

7H-purin-6-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRDTAUFFBYTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975961
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID00975961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-72-7
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6055-72-7
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Foundational & Exploratory

An In-depth Technical Guide to Adenine Monohydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on adenine (B156593) monohydrochloride hemihydrate, focusing on its molecular properties. The data is tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Adenine monohydrochloride hemihydrate is the hemihydrate form of adenine hydrochloride. It is crucial to distinguish between the anhydrous and hydrated forms of this compound, as their molecular weights and formulas differ. The following table summarizes the key quantitative data for both the anhydrous and hemihydrate forms.

PropertyAdenine Monohydrochloride AnhydrousThis compound
Molecular Formula C₅H₅N₅ · HCl[1]C₅H₈ClN₅O[2][3] or 2(C₅H₅N₅·HCl)·H₂O
Molecular Weight 171.59 g/mol [1][4]189.60 g/mol [2][3]
Alternate Formula C₅H₆ClN₅[4][5]
CAS Number 2922-28-3[1]6055-72-7[2][3][6]

Experimental Applications

Detailed experimental protocols for this compound are highly dependent on the specific research application and are typically outlined in peer-reviewed scientific publications or official pharmacopeial monographs. However, general applications of adenine hydrochloride hydrate (B1144303) include:

  • A supplement in rich media for galactose induction during yeast cell culture.[1]

  • Incubation of cell lines for viability and co-culture assays.[1]

  • A component of Pombe Glutamate (PMG) media for the germination of Schizosaccharomyces pombe.[1]

Adenine itself is a fundamental component of DNA and RNA, and it plays a vital role in cellular respiration as a part of ATP, NAD, and FAD.[6]

Molecular Composition

The following diagram illustrates the constituent components of this compound.

A This compound B Adenine (C₅H₅N₅) A->B C Hydrogen Chloride (HCl) A->C D Water (H₂O) (Hemihydrate) A->D

References

Physical and chemical properties of adenine monohydrochloride hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of adenine (B156593) monohydrochloride hemihydrate. The information is curated to support research, scientific analysis, and drug development activities by presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biochemical context.

Physicochemical Properties

Adenine monohydrochloride hemihydrate is the hydrochloride salt of adenine, a fundamental purine (B94841) nucleobase. The inclusion of hydrochloric acid enhances its solubility in aqueous solutions, a often desirable characteristic in experimental and pharmaceutical contexts.

General Properties
PropertyValueSource
CAS Number 6055-72-7[1](--INVALID-LINK--)
Molecular Formula C₅H₅N₅ · HCl · ½H₂O[2](--INVALID-LINK--)
Molecular Weight 180.60 g/mol [2](--INVALID-LINK--)
Appearance White to off-white crystalline powder[3](4--INVALID-LINK--
Storage Room temperature, in a dark, inert atmosphere[5](--INVALID-LINK--)
Solubility and Melting Point
PropertyValueSource
Solubility in Water 50 mg/mL[3](4--INVALID-LINK--
Melting Point 289-291 °C (decomposes)[5](--INVALID-LINK--)
Acidity

The pKa values of adenine are crucial for understanding its ionization state at different pH levels. As adenine monohydrochloride is the salt of a weak base and a strong acid, its solution will be acidic. The relevant pKa values for the protonated form of adenine are provided below.

PropertyValueSource
pKa₁ 4.15 (at 25 °C)[6](--INVALID-LINK--)
pKa₂ 9.80[6](--INVALID-LINK--)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations are detailed below.

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (amine and imidazole)
3100-3000C-H stretching (aromatic)
1670-1600C=N and C=C stretching (purine ring), N-H bending
1600-1400Purine ring vibrations
Below 1000Out-of-plane bending vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts for adenine hydrochloride are presented as a close proxy.

¹H NMR (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~8.63H8
~8.61H2
~9.1NH₂
~9.5NH (imidazole)

¹³C NMR (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~156.1C4
~152.3C2
~149.8C6
~141.0C8
~118.5C5
UV-Vis Spectroscopy

The UV-Vis spectrum of adenine and its salts is characterized by strong absorption in the ultraviolet region due to the π-electron system of the purine ring. The position of the maximum absorption (λmax) is pH-dependent.

Conditionλmax (nm)
Acidic solution (pH 1)~263
Neutral solution (pH 7)~260

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Melting Point Determination

Methodology:

  • Sample Preparation: A small amount of the dried this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

FT-IR Spectroscopy

Methodology (KBr Pellet Method):

  • Sample Preparation: 1-2 mg of this compound is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent disc.

  • Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is recorded first, followed by the spectrum of the sample.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or a buffer of known pH). Serial dilutions are made to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Analysis: The spectrophotometer is blanked with the solvent. The absorbance of the sample solutions is then measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing and Interpretation cluster_3 Final Report Drying Drying of Sample Grinding Grinding (if necessary) Drying->Grinding Weighing Accurate Weighing Grinding->Weighing MP Melting Point Determination Weighing->MP FTIR FT-IR Spectroscopy Weighing->FTIR NMR NMR Spectroscopy Weighing->NMR UVVis UV-Vis Spectroscopy Weighing->UVVis MP_Data Melting Range MP->MP_Data FTIR_Data IR Spectrum FTIR->FTIR_Data NMR_Data NMR Spectra NMR->NMR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data Report Comprehensive Physicochemical Profile MP_Data->Report FTIR_Data->Report NMR_Data->Report UVVis_Data->Report

Caption: Workflow for the physicochemical characterization of this compound.

Adenine's Role in AMPK Signaling Pathway

While this compound is a salt form, in a physiological environment, the adenine moiety can participate in cellular signaling. One such pathway involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

G Adenine Adenine APRT APRT Adenine->APRT Catabolism AMP AMP APRT->AMP AMPK AMPK AMP->AMPK Activation Downstream Downstream Effects (e.g., reduced ER stress, decreased apoptosis) AMPK->Downstream

References

The Central Role of Adenine Monohydrochloride Hemihydrate in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593), a fundamental purine (B94841) nucleobase, is integral to cellular energy metabolism. As a core component of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, and essential cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), its availability and metabolism are intrinsically linked to the processes of cellular respiration.[1][2][3] Adenine monohydrochloride hemihydrate, a stable salt form of adenine, serves as a direct precursor for the synthesis of these vital molecules, thereby playing a crucial role in maintaining cellular energy homeostasis.[4] This technical guide provides an in-depth exploration of the multifaceted role of this compound in cellular respiration, with a focus on its impact on the adenine nucleotide pool, the activation of key signaling pathways, and its potential as a therapeutic agent. This document details relevant experimental protocols, presents quantitative data on the effects of adenine supplementation, and provides visual representations of the key metabolic and signaling pathways.

Introduction: Adenine's Indispensable Role in Cellular Energetics

Cellular respiration is a complex series of metabolic reactions that convert biochemical energy from nutrients into ATP, which powers a vast array of cellular processes. Adenine is at the heart of this energy transduction. It forms the structural backbone of ATP, adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). The ratios of these nucleotides, particularly the AMP:ATP ratio, are critical indicators of the cell's energy status.[5][6] A high AMP:ATP ratio signals a low-energy state, triggering catabolic pathways to generate more ATP. Conversely, a low AMP:ATP ratio indicates an energy-replete state, promoting anabolic processes.

Adenine is also a key constituent of the coenzymes NAD+ and FAD, which are essential electron carriers in the electron transport chain, the final stage of aerobic respiration where the majority of ATP is produced.[2] this compound, as a readily bioavailable source of adenine, can replenish the cellular pool of adenine nucleotides through the purine salvage pathway, thereby directly influencing cellular respiration and energy metabolism.[4]

The Adenine Salvage Pathway: A Key Route for Nucleotide Synthesis

While cells can synthesize purines de novo, the purine salvage pathway is a more energy-efficient mechanism for recycling purine bases, including adenine, from the breakdown of nucleic acids or from exogenous sources. The key enzyme in the salvage of adenine is adenine phosphoribosyltransferase (APRT). APRT catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce AMP and pyrophosphate.[7][8][9] This AMP can then be phosphorylated to ADP and subsequently to ATP, directly contributing to the cellular energy pool. The efficiency of the adenine salvage pathway underscores the importance of adenine availability for maintaining cellular energy homeostasis.

Adenine_Salvage_Pathway Adenine Adenine APRT APRT Adenine->APRT Substrate PRPP PRPP PRPP->APRT Substrate AMP AMP AK1 Adenylate Kinase AMP->AK1 Substrate ADP ADP NDPK Nucleoside Diphosphate Kinase ADP->NDPK Substrate ATP ATP APRT->AMP Product PPi PPi APRT->PPi Byproduct AK1->ADP Product NDPK->ATP Product ATP_in_AK1 ATP ATP_in_AK1->AK1 Phosphate Donor ATP_in_NDPK ATP ATP_in_NDPK->NDPK Phosphate Donor AMPK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Low_Energy Low Energy State (High AMP:ATP ratio) AMP Increased Intracellular AMP Low_Energy->AMP Adenine Adenine Supplementation APRT APRT Adenine->APRT APRT->AMP AMPK AMPK AMP->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Glycolysis Stimulation of Glycolysis AMPK->Glycolysis Promotes FAO Increased Fatty Acid Oxidation AMPK->FAO Promotes Anabolism Inhibition of Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibits ATP_Production Increased ATP Production Glucose_Uptake->ATP_Production Glycolysis->ATP_Production FAO->ATP_Production Experimental_Workflow cluster_assays Parallel Assays start Start cell_culture Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment ocr_assay Oxygen Consumption Rate (OCR) Assay treatment->ocr_assay atp_assay ATP Quantification Assay treatment->atp_assay data_analysis Data Analysis ocr_assay->data_analysis atp_assay->data_analysis results Results: - Change in OCR - Change in ATP levels data_analysis->results end End results->end

References

Adenine Monohydrochloride Hemihydrate: A Technical Guide for Nucleotide Synthesis Precursor Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP).[1] Its monohydrochloride hemihydrate form offers enhanced stability and solubility, making it an ideal precursor for nucleotide synthesis in various research, biochemical, and pharmaceutical development contexts. This guide details the physicochemical properties of adenine monohydrochloride hemihydrate, outlines its role in biological and chemical synthesis pathways for nucleotides, and provides exemplary experimental workflows.

Physicochemical Properties

This compound is a salt form of adenine that is commonly used in laboratory settings due to its stability and solubility in aqueous solutions. These properties make it a reliable starting material for various synthetic and biological applications.

PropertyDataReference(s)
CAS Number 6055-72-7[1],[2]
Molecular Formula C₅H₅N₅ · HCl · ½H₂O (Monohydrochloride Hemihydrate)[3]
C₅H₆ClN₅ (Anhydrous Hydrochloride)[4]
Molecular Weight 189.6 g/mol (Hemihydrate)[3]
171.59 g/mol (Anhydrous)[4],[5]
Appearance White to off-white powder[4],[3]
Melting Point ~285-291°C (decomposes)[4],[2],[3]
Solubility H₂O: 50 mg/mL (may require warming)[4],[3],[5]
Storage Conditions Room temperature, inert atmosphere, protect from light[4],[1],[3]

Biological Pathway: The Purine Salvage Route

In biological systems, free adenine is efficiently recycled into the nucleotide pool via the purine salvage pathway. This route is energetically favorable compared to the more complex de novo synthesis pathway, which builds purines from simpler precursors.

The key reaction in adenine salvage is the conversion of adenine to adenosine monophosphate (AMP). This reaction is catalyzed by the enzyme Adenine Phosphoribosyltransferase (APRT). APRT transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the adenine base.[6][7]

Once AMP is formed, it can be sequentially phosphorylated by kinases to produce adenosine diphosphate (B83284) (ADP) and subsequently adenosine triphosphate (ATP), the universal energy currency of the cell.[8][9][10]

G cluster_main Purine Salvage Pathway adenine Adenine (from Precursor) amp Adenosine Monophosphate (AMP) adenine->amp APRT prpp PRPP prpp->amp adp Adenosine Diphosphate (ADP) amp->adp Adenylate Kinase ppi PPi amp->ppi atp_mol Adenosine Triphosphate (ATP) adp->atp_mol ATP Synthase / Kinases adp_out1 ADP adp->adp_out1 adp_out2 ADP atp_mol->adp_out2 atp_source1 ATP atp_source1->adp atp_source2 ATP atp_source2->atp_mol

Fig 1. Biological synthesis of AMP, ADP, and ATP from adenine via the purine salvage pathway.

Conceptual Chemical Synthesis Workflow

While biological synthesis is highly efficient, chemical synthesis provides a controlled, cell-free environment for producing nucleotides and their analogs for drug development and research. The synthesis of AMP from adenine generally follows a two-step conceptual path: ribosylation followed by phosphorylation.

  • Ribosylation: This step involves the formation of a β-N⁹-glycosidic bond between adenine and a protected ribose derivative (e.g., a ribofuranose with protecting groups on the hydroxyls). This reaction creates the nucleoside, adenosine.

  • Phosphorylation: The resulting adenosine is then selectively phosphorylated at the 5'-hydroxyl position. This is typically achieved using a phosphorylating agent like phosphoryl chloride (POCl₃) or other phosphoramidite-based methods to yield adenosine monophosphate (AMP). Subsequent deprotection steps remove the protecting groups to yield the final product.

G cluster_workflow Conceptual Chemical Synthesis of AMP start Adenine Monohydrochloride Hemihydrate step1 1. Ribosylation (Coupling with Protected Ribose) start->step1 intermediate Protected Adenosine step1->intermediate step2 2. 5'-Phosphorylation (e.g., with POCl₃) intermediate->step2 intermediate2 Protected AMP step2->intermediate2 step3 3. Deprotection intermediate2->step3 end Adenosine Monophosphate (AMP) step3->end

Fig 2. A conceptual workflow for the chemical synthesis of AMP from an adenine precursor.

Example Experimental Protocol: Biological Stimulation

This section details a protocol adapted from a study demonstrating the use of adenine and D-ribose to promote adenosine and ATP synthesis in a biological context (hippocampal slices).[7] This serves as a practical example of utilizing adenine as a direct precursor in a complex biological system to enhance the nucleotide pool.

Methodology

The experiment aims to measure the effect of precursor supplementation on nucleotide synthesis during periods of high metabolic demand (induced epileptiform activity).

ParameterCondition
Biological System Parasagittal hippocampal brain slices (400 µm)
Incubation Medium Artificial cerebrospinal fluid (aCSF)
Precursor Solution Standard aCSF supplemented with 1 mM D-ribose and 50 µM adenine
Temperature 34°C
Gas Environment 95% O₂ / 5% CO₂
Incubation Period Minimum of 3 hours before experimental measurements

Experimental Workflow

G cluster_exp Experimental Workflow: Biological Nucleotide Synthesis Stimulation prep Prepare Hippocampal Slices (400 µm) incubate Incubate Slices (≥3h, 34°C) in aCSF with 95% O₂ / 5% CO₂ prep->incubate split Divide Slices into Control and Treatment Groups incubate->split control Control Group: Incubate in standard aCSF split->control Control treatment Treatment Group: Incubate in aCSF + 1 mM D-Ribose + 50 µM Adenine split->treatment Treatment induce Induce Epileptiform Activity (High Metabolic Demand) control->induce treatment->induce measure Measure Extracellular Adenosine and Cellular ATP Levels induce->measure

Fig 3. Workflow for assessing the impact of adenine and ribose on nucleotide synthesis.

Conclusion

This compound is a versatile and essential precursor for the synthesis of critical nucleotides. Its favorable physicochemical properties facilitate its use in both enzymatic and chemical synthesis routes. For researchers in biochemistry, molecular biology, and drug development, understanding the pathways from this fundamental building block to AMP, ADP, and ATP is crucial for designing experiments aimed at studying cellular metabolism, developing therapeutic nucleotide analogs, and exploring the origins of life chemistry.

References

An In-depth Technical Guide to the Hemihydrate Form of Adenine Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemihydrate form of adenine (B156593) monohydrochloride, a significant derivative of the fundamental nucleobase, adenine. This document details its chemical structure, physicochemical properties, and relevant biological interactions, with a focus on experimental data and protocols to support research and development activities.

Core Chemical and Physical Properties

Adenine monohydrochloride hemihydrate (C₅H₅N₅·HCl·0.5H₂O) is a salt of adenine, a purine (B94841) nucleobase integral to DNA and RNA. The inclusion of hydrochloric acid and a half-molecule of water of hydration influences its crystalline structure and physicochemical characteristics.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₅N₅·HCl·0.5H₂O[1]
Molecular Weight 180.60 g/mol [1]
Melting Point 289-291°C (decomposes)[2]
Solubility 50 mg/mL in H₂O[2]
Appearance White to off-white crystalline powder[3]
Crystallographic Data

The crystal structure of this compound was determined by Cunane & Taylor (1993) through X-ray diffraction at 123 K.[4]

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2/c
a (Å) 8.779(4)
b (Å) 4.831(2)
c (Å) 19.459(12)
β (°) 114.32
Z 4

Experimental Protocols

This section outlines detailed methodologies for the synthesis, characterization, and biological investigation of adenine and its derivatives.

Synthesis of this compound

Protocol: Preparation of Adenine Hydrochloride (adapted from U.S. Patent 4,216,317)[5]

  • Reaction Setup: In a glass-lined rocking bomb, combine two moles of phosphorus oxychloride (POCl₃) with one mole of water, maintaining the temperature between 20-25°C with cooling.

  • Addition of Reactants: To the resulting solution of POCl₃, dichlorophosphoric acid, and hydrochloric acid (HCl), add one mole of hydrogen cyanide (HCN).

  • Saturation and Reaction: Cool the solution to 0°C and saturate it with 0.4 moles of anhydrous HCl. Heat the sealed vessel to 120°C for 15 hours.

  • Work-up: After cooling, recover the excess POCl₃ by vacuum distillation. Quench the residue in methanol (B129727) at 60°C.

  • Isolation of Crude Product: Collect the resulting solids by filtration and wash with methanol and ether.

  • Crystallization of Hemihydrate: Suspend the crude cake in hot water. Filter any insoluble material. Allow the filtrate to cool to 45°C and seed with crystals of adenine hydrochloride hemihydrate.

  • Final Product Isolation: Cool the seeded solution to 25°C over 4 hours and then age at 0°C for 18 hours. Collect the solid by filtration, wash with a cold 3:1 isopropanol:water mixture, and dry in vacuo at 75°C to a constant weight.

Characterization Techniques

This technique is essential for the definitive determination of the crystal structure.

Protocol:

  • Crystal Growth: Grow high-quality single crystals of this compound from an aqueous solution by slow evaporation.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 123 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction images to determine unit cell parameters and reflection intensities. Solve the crystal structure using direct or Patterson methods and refine the atomic positions.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan for DSC or a platinum pan for TGA.

  • Instrument Setup: Place the sample in the DSC or TGA instrument.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • Data Analysis: Analyze the resulting thermogram to identify thermal events such as dehydration, melting, and decomposition.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. Note that the following data are for adenine hydrochloride and should be used as a reference for the hemihydrate form.

  • Infrared Spectroscopy (FTIR):

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample. .

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR (in DMSO-d₆): Chemical shifts are expected around 9.5, 9.1, 8.63, and 8.61 ppm.[6]

    • ¹³C NMR (in DMSO-d₆): Refer to publicly available spectral databases for adenine for expected chemical shift ranges.

Biological Context and Experimental Models

Adenine and its derivatives, including this compound, are biologically active primarily through their interaction with adenosine (B11128) receptors.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G-protein coupled receptors (GPCRs) with four main subtypes: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers distinct intracellular signaling cascades.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 Adenosine A1/A3 Receptors Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit αi PLC Phospholipase C (PLC) Gi->PLC βγ cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG A2A_A2B Adenosine A2A/A2B Receptors Gs Gs Protein A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A (PKA) cAMP_increase->PKA CREB CREB Activation PKA->CREB Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B CKD_Workflow cluster_induction Disease Induction Phase cluster_monitoring Monitoring and Analysis Phase cluster_endpoint Endpoint Analysis start Acclimatization of Rodents (e.g., 1 week) adenine_admin Adenine Administration (e.g., 2-4 weeks) start->adenine_admin diet Mixed in feed (0.2-0.75% w/w) adenine_admin->diet gavage Oral gavage (e.g., 50 mg/kg/day) adenine_admin->gavage monitoring Weekly Monitoring adenine_admin->monitoring body_weight Body Weight monitoring->body_weight water_food Water & Food Intake monitoring->water_food urine_collection 24h Urine Collection monitoring->urine_collection euthanasia Euthanasia & Sample Collection monitoring->euthanasia blood Blood Collection (Serum/Plasma) euthanasia->blood kidney Kidney Tissue Collection euthanasia->kidney biochem Biochemical Analysis (e.g., Creatinine, BUN) blood->biochem histology Histopathological Examination kidney->histology

References

Adenine Monohydrochloride Hemihydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of adenine (B156593) monohydrochloride hemihydrate, a crucial molecule in various scientific disciplines. This document covers its historical discovery, physicochemical properties, synthesis methodologies, and its role in biochemical pathways.

Discovery and History

The journey of adenine monohydrochloride hemihydrate begins with the discovery of its parent molecule, adenine. In 1885, the German physician and biochemist Albrecht Kossel first isolated adenine from pancreatic tissue.[1] He named it after the Greek word "aden," meaning gland.[1] Kossel's work on nucleic acids, including the identification of the four nucleobases—adenine, guanine, cytosine, and thymine (B56734)—earned him the Nobel Prize in Physiology or Medicine in 1910.[2]

While adenine was discovered in the late 19th century, the synthesis of its hydrochloride salt form came later. Researchers sought to improve the stability and solubility of adenine for its use in biochemical studies. The hydrochloride salt, specifically the monohydrochloride hemihydrate, offered enhanced utility in various experimental settings.[] Early structural studies on adenine hydrochloride hemihydrate using two-dimensional X-ray data were conducted by Broomhead in 1948 and Cochran in 1951. These were later refined with more accurate three-dimensional data by Kistenmacher and Shigematsu in 1974, providing a detailed understanding of its crystal structure.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[][4] Its chemical formula is C₅H₅N₅·HCl·½H₂O.[5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₆ClN₅ (anhydrous)[4]
Molecular Weight 171.59 g/mol (anhydrous)[6]
Melting Point ~285 °C (decomposes)[4][7]
Solubility Water: 50 mg/mL[4][7]
1 M HCl: 20 mg/mL[8]
DMSO: 8 mg/mL[9]
Appearance White to off-white powder[4]
Crystal System Monoclinic
Space Group P2/c
Cell Dimensions a = 8.779 Å, b = 4.831 Å, c = 19.459 Å, β = 114.32°

Experimental Protocols

The synthesis of this compound typically involves the preparation of adenine followed by its conversion to the hydrochloride salt and subsequent crystallization. Several methods for the synthesis of adenine have been developed over the years.

Synthesis of Adenine

One common industrial method for adenine synthesis involves heating formamide (B127407).[1] Another patented method describes a multi-step synthesis starting from formamide and diethyl malonate. A more recent approach involves the reaction of 6-chloropurine (B14466) with an aqueous solution of ammonia (B1221849) in an autoclave.

Example Protocol for Adenine Synthesis from 6-Chloropurine:

  • Reaction Setup: In an autoclave, dissolve 6-chloropurine in an aqueous solution.

  • Ammonolysis: Introduce ammonia gas into the solution until saturation.

  • Heating: Seal the autoclave and heat the reaction mixture to 120-140 °C.

  • Reaction Monitoring: Maintain the temperature until the 6-chloropurine is completely consumed.

  • Neutralization and Precipitation: Cool the reaction liquid and adjust the pH to 7-8 to precipitate the crude adenine.

  • Purification: The crude product is then purified by recrystallization from water and decolorization with activated carbon.

Preparation of this compound

The hydrochloride salt can be prepared by treating adenine with hydrochloric acid.

Example Protocol for this compound Preparation:

  • Dissolution: Dissolve adenine in 1 M HCl to obtain a clear, colorless solution.[8]

  • Crystallization: Allow the solution to cool slowly to induce crystallization of adenine monohydrochloride. The hemihydrate form is often obtained from aqueous solutions.

  • Isolation: The resulting crystals are collected by filtration.

  • Drying: The crystals are then washed with a suitable solvent and dried.

Role in Biochemical Pathways

Adenine is a fundamental component of all living organisms.[8] It is one of the two purine (B94841) nucleobases, along with guanine, that are the building blocks of nucleic acids, DNA and RNA. In DNA, adenine pairs with thymine via two hydrogen bonds, contributing to the stability of the double helix structure.[1] In RNA, adenine pairs with uracil.

Beyond its role in genetics, adenine is a crucial component of several vital biomolecules:

  • Adenosine (B11128) Triphosphate (ATP): As the primary energy currency of the cell, ATP is composed of adenine, ribose, and three phosphate (B84403) groups.[1]

  • Cofactors: Adenine is a key structural component of important cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are essential for cellular respiration and various metabolic reactions.

  • Signaling Molecules: Cyclic adenosine monophosphate (cAMP), a derivative of adenine, acts as a second messenger in many signal transduction pathways.

Visualizations

Historical Timeline of Adenine and its Hydrochloride

G cluster_19th_century 19th Century cluster_20th_century 20th Century 1885 1885: Albrecht Kossel isolates and names Adenine from pancreatic tissue 1948 1948: Broomhead performs 2D X-ray studies on adenine hydrochloride 1951 1951: Cochran refines 2D X-ray data of adenine hydrochloride 1974 1974: Kistenmacher and Shigematsu publish 3D crystal structure of This compound

Caption: A timeline of key discoveries related to adenine and its hydrochloride salt.

Experimental Workflow for Adenine Synthesis

G Start 6-Chloropurine in Aqueous Solution Ammonia Saturate with Ammonia Gas Start->Ammonia Reaction Heat in Autoclave (120-140°C) Ammonia->Reaction Neutralize Cool and Adjust pH to 7-8 Reaction->Neutralize Precipitate Crude Adenine Precipitation Neutralize->Precipitate Purify Recrystallize and Decolorize Precipitate->Purify End Pure Adenine Purify->End

Caption: A simplified workflow for the synthesis of adenine from 6-chloropurine.

Adenine's Central Role in Biochemical Pathways

G cluster_nucleic_acids Nucleic Acids cluster_energy Energy Metabolism cluster_cofactors Enzyme Cofactors cluster_signaling Cell Signaling Adenine Adenine DNA DNA Adenine->DNA RNA RNA Adenine->RNA ATP ATP (Energy Currency) Adenine->ATP NAD NAD Adenine->NAD FAD FAD Adenine->FAD cAMP cAMP (Second Messenger) Adenine->cAMP

Caption: The central role of adenine in various fundamental biochemical pathways.

References

A Technical Comparison of Adenine Monohydrochloride Hemihydrate and Adenine Free Base for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a central role in cellular metabolism as a key part of adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD). In pharmaceutical development, the choice between using the free base form of an active pharmaceutical ingredient (API) or a salt form, such as a hydrochloride salt, is a critical decision. This choice can significantly impact the physicochemical properties of the drug substance, including its solubility, stability, and bioavailability. This technical guide provides a detailed comparison of the properties of adenine monohydrochloride hemihydrate and adenine free base, offering insights for researchers and drug development professionals.

Data Presentation: Physicochemical Properties

The selection of a suitable form of an API is often guided by its physicochemical properties. The following table summarizes the key quantitative data for this compound and adenine free base.

PropertyThis compoundAdenine Free Base
Molecular Formula C₅H₅N₅ · HCl · ½H₂OC₅H₅N₅
Molecular Weight ~180.60 g/mol (anhydrous basis: 171.59 g/mol )135.13 g/mol
Melting Point 289-291°C (decomposes)[1]>360°C (decomposes)[2][3]
Solubility in Water 50 mg/mL[1][4][5]0.5 g/L (at 20°C)[6], 1.03 g/L (at 25°C)[7]
pKa Not directly available, but expected to be acidic due to the hydrochloride salt.4.15, 9.80[2]
Appearance White to almost white powder[1]White to off-white crystalline powder[6]
Stability Stable under inert atmosphere, sensitive to light[8]Stable, but moisture-sensitive[6][9]

Mandatory Visualization

Adenosine Signaling Pathway

The following diagram illustrates a simplified overview of the adenosine signaling pathway, where adenosine, derived from the breakdown of ATP, interacts with its receptors to initiate various cellular responses.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP eNTPDase (CD39) AMP AMP ADP->AMP eNTPDase (CD39) Adenosine Adenosine AMP->Adenosine e-5'-NT (CD73) A1R A1/A3 R Adenosine->A1R A2AR A2A/A2B R Adenosine->A2AR CD39 CD39 CD73 CD73 AC_inhib Adenylyl Cyclase (Inhibited) A1R->AC_inhib PLC PLC Activation A1R->PLC AC_stim Adenylyl Cyclase (Stimulated) A2AR->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_active PKA (active) cAMP_inc->PKA_active PKA_inactive PKA (inactive) Ca_inc ↑ Ca²⁺ PLC->Ca_inc

Caption: Simplified Adenosine Signaling Pathway.

Experimental Workflow: Salt vs. Free Base Characterization

The diagram below outlines a typical experimental workflow for the characterization and comparison of a salt versus a free base form of an active pharmaceutical ingredient.

SaltVsFreeBaseWorkflow cluster_synthesis Form Preparation cluster_characterization Physicochemical Characterization cluster_evaluation Performance & Stability Evaluation cluster_decision Decision Start API Synthesis FreeBase Isolate Free Base Start->FreeBase SaltForm Salt Formation Start->SaltForm Solubility Solubility (Shake-Flask) FreeBase->Solubility MeltingPoint Melting Point (Capillary Method) FreeBase->MeltingPoint pKa pKa (Potentiometric Titration) FreeBase->pKa Crystal Crystallinity (PXRD) FreeBase->Crystal Thermal Thermal Properties (DSC/TGA) FreeBase->Thermal Hygro Hygroscopicity FreeBase->Hygro SaltForm->Solubility SaltForm->MeltingPoint SaltForm->pKa SaltForm->Crystal SaltForm->Thermal SaltForm->Hygro Dissolution Dissolution Rate Solubility->Dissolution MeltingPoint->Dissolution pKa->Dissolution Crystal->Dissolution Thermal->Dissolution Hygro->Dissolution Stability Chemical & Physical Stability Dissolution->Stability Bioavailability In vivo / In vitro Bioavailability Stability->Bioavailability Decision Select Optimal Form Bioavailability->Decision

Caption: Workflow for Salt vs. Free Base Characterization.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

  • Objective: To determine the saturation concentration of the compound in a specific solvent (e.g., water, buffers of different pH) at a constant temperature.

  • Materials:

    • Adenine free base or this compound

    • Solvent (e.g., deionized water, phosphate-buffered saline)

    • Stoppered flasks or vials

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Analytical balance

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Procedure:

    • Add an excess amount of the solid compound to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed with undissolved solid remaining.

    • Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined in preliminary studies.

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

    • Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • The experiment should be performed in triplicate for each condition.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of the purity of a crystalline solid.[10]

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Materials:

    • Adenine free base or this compound (finely powdered)

    • Capillary tubes (sealed at one end)

    • Melting point apparatus

  • Procedure:

    • Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.[8]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a controlled rate (e.g., 1-2°C per minute) near the expected melting point. A faster rate can be used for a preliminary determination.[11]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[3][12]

  • Objective: To determine the pKa value(s) of the ionizable groups in the molecule.

  • Materials:

    • Adenine free base or this compound

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

    • Calibrated pH meter with an electrode

    • Magnetic stirrer and stir bar

    • Burette

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution by adding small, precise increments of the standardized acid or base from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to identify the inflection points.[13]

Crystal Structure Analysis (X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[14]

  • Objective: To elucidate the precise arrangement of atoms in the crystal lattice.

  • Materials:

    • Single crystal of adenine free base or this compound (typically >0.1 mm in all dimensions)[14]

    • Goniometer

    • X-ray source (monochromatic)

    • X-ray detector

  • Procedure:

    • Grow a suitable single crystal of the compound. This is often the most challenging step.[14]

    • Mount the crystal on a goniometer, which allows for precise orientation of the crystal in the X-ray beam.

    • Expose the crystal to a monochromatic X-ray beam.

    • The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections).

    • The intensities and positions of these reflections are recorded by a detector.

    • The diffraction data is then processed computationally to solve the crystal structure and determine the positions of the atoms in the unit cell.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties and stability of a compound.[15]

  • Objective: To characterize thermal events such as melting, decomposition, and the presence of solvates.

  • Materials:

    • Adenine free base or this compound

    • DSC instrument

    • TGA instrument

    • Sample pans (e.g., aluminum)

  • Procedure (DSC):

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a sample pan.

    • Place the sample pan and a reference pan (usually empty) into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are recorded as peaks.

  • Procedure (TGA):

    • Place a slightly larger amount of the sample (typically 5-10 mg) onto the TGA balance pan.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • The instrument continuously records the mass of the sample as a function of temperature. Mass loss indicates events such as dehydration or decomposition.

Conclusion

The choice between this compound and adenine free base for pharmaceutical applications depends on the desired physicochemical properties. The hydrochloride salt offers significantly higher aqueous solubility, which can be advantageous for formulation development, particularly for oral and parenteral dosage forms. However, the free base has a higher melting and decomposition temperature, suggesting greater thermal stability. The presence of water of hydration in the hydrochloride salt form may also be a consideration for long-term stability and storage. A thorough characterization of both forms using the experimental protocols outlined in this guide is essential for making an informed decision in the drug development process.

References

The Ubiquitous Role of Adenine and Its Derivatives in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a purine (B94841) nucleobase, is a cornerstone of life's molecular machinery. Its presence extends far beyond its fundamental role as a building block of the nucleic acids DNA and RNA.[1][2][3][4] Adenine forms the core scaffold for a myriad of essential biomolecules that participate in a vast array of cellular processes, from energy transduction and signal-ing to enzymatic catalysis.[1][3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of adenine and its key derivatives—adenosine (B11128), adenosine triphosphate (ATP), cyclic adenosine monophosphate (cAMP), and nicotinamide (B372718) adenine dinucleotide (NAD+)—in biological systems. It presents quantitative data on their concentrations, details experimental protocols for their analysis, and visualizes the intricate signaling pathways they govern.

Natural Occurrence and Quantitative Levels of Adenine and Its Derivatives

Adenine and its derivatives are ubiquitously distributed across all domains of life, from prokaryotes to eukaryotes.[2][6][7] Their concentrations, however, can vary significantly depending on the organism, tissue, cell type, and metabolic state.

Adenosine Triphosphate (ATP)

Often referred to as the "molecular unit of currency" for intracellular energy transfer, ATP is fundamental to cellular metabolism.[8] It is found in all known forms of life, powering processes such as muscle contraction, nerve impulse propagation, and chemical synthesis.[8] Intracellular ATP concentrations are typically maintained in the millimolar (mM) range, which is orders of magnitude higher than what is required for its role as an energy source, suggesting other vital functions such as acting as a hydrotrope to maintain protein solubility.[9]

Biological SystemTissue/Cell TypeIntracellular ATP ConcentrationExtracellular ATP ConcentrationReference(s)
EukaryotesMuscle Tissue1–10 µmol/gNot typically measured[8]
Human T-cellsJurkat cell line~1.5 nmol/mg proteinNot typically measured[10]
Human Colon Cancer CellsHT29, HCT116~2-fold higher in chemoresistant cellsNot typically measured[11]
Mammalian CellsGeneral1-10 mMnM to low µM range[12]
Pancreatic β-cells-Regulates insulin (B600854) secretionCo-secreted with insulin[13]
OsteoclastsMatureLower than precursorsReleased to regulate bone resorption[14]
Adenosine

Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including as a signaling molecule in the cardiovascular, nervous, and immune systems.[15] It is involved in purinergic signaling, acting on P1 receptors.[16][17][18] Measuring adenosine concentrations is challenging due to its rapid metabolism.[15]

Biological SystemFluid/TissueAdenosine ConcentrationReference(s)
HumanPlasma (aortic arch)Baseline: 0.07 µM; During infusion: up to 1.2 µM[19]
HumanPlasma (venous)11 ± 7 nmol/L to 20 ± 8 nmol/L[20]
HumanPlasma (venous, with dipyridamole)Normoxia: 20.7 ± 2.5 nM; Hypoxia: 50.7 ± 10.7 nM[21]
Cyclic Adenosine Monophosphate (cAMP)

cAMP is a vital second messenger that transduces a multitude of extracellular signals into intracellular responses.[22][23][24][25] It is synthesized from ATP by adenylyl cyclase and regulates diverse physiological processes including metabolism, gene transcription, and immune responses.[22][23]

Biological SystemCell TypeIntracellular cAMP Concentration RangeReference(s)
Eukaryotic CellsGeneralBasal: ~100-300 nM; Stimulated: can rise to µM levels[17][22]
Neuroblastoma CellsN1E-115150 nM to 15 µM (measurable range with FRET sensor)[17][22]
Nicotinamide Adenine Dinucleotide (NAD+)

NAD+ is a central coenzyme in metabolism, existing in both oxidized (NAD+) and reduced (NADH) forms.[26] It plays a critical role in redox reactions, carrying electrons from one reaction to another.[26] Beyond its metabolic functions, NAD+ is a substrate for enzymes like sirtuins and PARPs, which are involved in regulating aging, DNA repair, and gene expression.[26][27][28]

| Biological System | Tissue/Cell Type | NAD+ Concentration | NAD+/NADH Ratio | Reference(s) | |---|---|---|---| | Mammalian Tissues | Cytoplasm (free) | - | ~700:1 |[26] | | Mammalian Tissues | Total | - | 3–10 |[26] | | Human | Peripheral Blood Mononuclear Cells (intracellular) | 131.8 ± 27.4 µM | - |[3] | | Human | Plasma (extracellular) | 0.253 ± 0.02 µM | - |[3] |

Experimental Protocols

Accurate quantification of adenine and its derivatives is crucial for understanding their roles in health and disease. This section provides detailed methodologies for key experiments.

Quantification of ATP, ADP, and AMP by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a reliable method for the simultaneous separation and quantification of adenine nucleotides.[28][29][30]

Methodology:

  • Sample Preparation (Cellular Extraction):

    • Culture cells to the desired density.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable extraction buffer (e.g., a solution containing trichloroacetic acid or perchloric acid) to precipitate proteins and extract nucleotides.

    • Centrifuge the lysate to pellet the protein precipitate.

    • Neutralize the supernatant containing the nucleotides with a suitable buffer (e.g., potassium carbonate or potassium hydroxide).

    • Filter the neutralized extract through a 0.22 µm filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.[28]

    • Mobile Phase: An isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80) is effective.[28]

    • Detection: Monitor the absorbance of the eluent at 254 nm.[28]

    • Quantification: Create a standard curve using known concentrations of ATP, ADP, and AMP standards.[21] The concentration of each nucleotide in the sample can be determined by comparing its peak area to the standard curve.

Measurement of Intracellular ATP using a Luciferase-Based Assay

This bioluminescent assay is highly sensitive and widely used for quantifying ATP in cell viability and cytotoxicity studies.[31]

Methodology:

  • Reagent Preparation:

    • Prepare a luciferase-luciferin reaction mix according to the manufacturer's instructions. This typically involves dissolving lyophilized luciferase substrate in an assay buffer.[16][18][32]

  • Cell Lysis and ATP Measurement:

    • Culture cells in a multi-well plate.

    • Add a cell lysis reagent to each well to release intracellular ATP.

    • Add the prepared luciferase-luciferin reaction mix to each well.

    • The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.[23]

    • Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Quantification:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the samples by comparing their luminescence readings to the standard curve.

Quantification of cAMP by Enzyme Immunoassay (EIA)

Competitive enzyme immunoassays are a common method for measuring intracellular cAMP levels.

Methodology:

  • Sample Preparation:

    • Lyse cells using a lysis buffer provided in the assay kit to release intracellular cAMP.

    • For samples with low cAMP concentrations, an acetylation step can be performed to increase the sensitivity of the assay.[19]

  • Immunoassay Procedure:

    • The assay is typically performed in a 96-well plate pre-coated with a capture antibody.

    • Add the cell lysates and a known amount of cAMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to the wells.

    • The cAMP in the sample competes with the enzyme-conjugated cAMP for binding to the primary antibody.

    • After an incubation period, wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme. The enzyme will convert the substrate into a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

  • Quantification:

    • Create a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the samples by comparing their absorbance readings to the standard curve.

Measurement of NAD+ and NADH by Enzymatic Cycling Assay

This method provides a sensitive way to measure the levels of both the oxidized and reduced forms of NAD.[24]

Methodology:

  • Sample Extraction:

    • Extract NAD+ and NADH from cells or tissues. To measure NAD+ specifically, NADH can be destroyed by an acid extraction. To measure NADH, NAD+ can be destroyed by a basic extraction.[24]

  • Enzymatic Cycling Reaction:

    • The assay is based on a cycling reaction where NAD+ (or NADH) is a limiting component.

    • The reaction mixture typically contains alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule.

    • In the presence of NAD+, alcohol dehydrogenase oxidizes the substrate, reducing NAD+ to NADH. A second enzyme then re-oxidizes NADH to NAD+, and in the process, the reporter molecule is reduced, leading to a change in color or fluorescence.

    • The rate of change in absorbance or fluorescence is proportional to the concentration of NAD+ (or NADH).

  • Quantification:

    • Prepare a standard curve with known concentrations of NAD+ or NADH.

    • Measure the reaction rate for the samples and compare it to the standard curve to determine the concentration.

Signaling Pathways and Experimental Workflows

Adenine derivatives are central to major signaling pathways that regulate a vast number of cellular functions.

cAMP Signaling Pathway

The cAMP signaling pathway is a crucial cascade that mediates the effects of numerous hormones and neurotransmitters.[22][23]

cAMP_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr Binds g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates epac Epac camp->epac Activates cng Cyclic Nucleotide-Gated Ion Channels camp->cng Activates amp AMP camp->amp Degraded by PDE cellular_response Cellular Response (e.g., Gene Transcription, Metabolism) pka->cellular_response epac->cellular_response cng->cellular_response pde Phosphodiesterase (PDE) Purinergic_Signaling_Pathway atp_release ATP Release (e.g., from cell stress) extracellular_atp Extracellular ATP atp_release->extracellular_atp p2x P2X Receptors (Ion Channels) extracellular_atp->p2x Activates p2y P2Y Receptors (GPCRs) extracellular_atp->p2y Activates adp ADP extracellular_atp->adp Hydrolyzed by ion_influx Ion Influx (Ca2+, Na+) p2x->ion_influx g_protein_activation G-Protein Activation p2y->g_protein_activation cellular_response1 Cellular Response ion_influx->cellular_response1 second_messengers Second Messengers (e.g., IP3, DAG, cAMP) g_protein_activation->second_messengers cellular_response2 Cellular Response second_messengers->cellular_response2 ectonucleotidases Ectonucleotidases amp AMP adenosine Adenosine adp->amp Hydrolyzed by amp->adenosine Hydrolyzed by p1 P1 Receptors (Adenosine Receptors) adenosine->p1 Activates cellular_response3 Cellular Response p1->cellular_response3 Experimental_Workflow_Purinergic_Signaling start Start: Cell Culture treatment Treatment with ATP or agonist/antagonist start->treatment control Control Group (No Treatment) start->control incubation Incubation treatment->incubation measurement Measurement of Cellular Response (e.g., Calcium imaging, gene expression) incubation->measurement data_analysis Data Analysis measurement->data_analysis conclusion Conclusion data_analysis->conclusion control->incubation Experimental_Workflow_Quantification start Start: Sample Collection (Cells, Tissues, etc.) extraction Extraction of Adenine Derivatives start->extraction separation Separation (e.g., HPLC) extraction->separation detection Detection (e.g., UV, Mass Spectrometry) separation->detection quantification Quantification (Comparison to Standards) detection->quantification result Result: Concentration of Derivatives quantification->result

References

Methodological & Application

Application Notes and Protocols: Preparation of Adenine Monohydrochloride Hemihydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine (B156593), a purine (B94841) nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and plays a vital role in cellular respiration and protein synthesis through molecules like ATP, NAD, and FAD.[1] Adenine monohydrochloride hemihydrate is a salt form of adenine, often used in cell culture media and various biochemical assays.[2][3] Proper preparation of a stock solution is the first critical step for experiments requiring a consistent and accurate concentration of adenine. This document provides a detailed protocol for the preparation, handling, and storage of an this compound stock solution.

Chemical and Physical Properties

Accurate preparation of the stock solution requires precise knowledge of the compound's properties. The key quantitative data for this compound are summarized below.

PropertyValueReferences
CAS Number 6055-72-7[4][5]
Molecular Formula C₅H₅N₅ · HCl · ½H₂O[4]
Molecular Weight 189.60 g/mol [4][5]
Appearance White to off-white crystalline powder[3][6][7]
Solubility (in Water) 50 mg/mL[2][4][5][7]
Storage (Solid) Room temperature, dry, dark place[5][7]
Storage (Solution) -20°C (1 month) or -80°C (6 months)[1]

Safety and Handling Precautions

This compound is harmful if swallowed and can cause skin and eye irritation.[6][7] Adherence to standard laboratory safety procedures is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.[6][8]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[6][9]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][7]

    • Skin: Wash off with soap and plenty of water.[6]

    • Ingestion: If swallowed, rinse your mouth with water and seek immediate medical attention.[6][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[10]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol details the steps to prepare a 100 mL of a 100 mM stock solution of this compound.

Materials:

  • This compound (MW: 189.60 g/mol )

  • High-purity water (e.g., Milli-Q or deionized water)

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile filter unit (0.22 µm pore size)

  • Sterile conical tubes or vials for aliquots

Procedure:

  • Calculate the Required Mass:

    • Use the formula: Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 M x 0.1 L x 189.60 g/mol

    • Mass = 1.896 g

  • Weigh the Compound:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out 1.896 g of this compound powder.

  • Dissolve the Compound:

    • Add approximately 70-80 mL of high-purity water to the 100 mL volumetric flask.

    • Transfer the weighed powder into the flask.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir the solution until the powder is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid boiling.

  • Adjust the Final Volume:

    • Once the solid is fully dissolved, remove the flask from the stirrer.

    • Carefully add high-purity water to bring the final volume to the 100 mL mark on the volumetric flask. The bottom of the meniscus should align with the mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization and Aliquoting:

    • For cell culture or other sensitive applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Dispense the sterile solution into smaller, single-use aliquots in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage:

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the solution from light.[1]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_post Post-Processing & Storage calc 1. Calculate Mass (Concentration x Volume x MW) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh Required Mass dissolve 3. Dissolve in Solvent (e.g., 80% of final volume) weigh->dissolve Powder adjust 4. Adjust to Final Volume (Use Volumetric Flask) dissolve->adjust Solution sterilize 5. Sterilize (Optional) (0.22 µm Filter) adjust->sterilize Homogeneous Solution aliquot 6. Aliquot (Prevent Freeze-Thaw Cycles) sterilize->aliquot Sterile Solution store 7. Store Appropriately (-20°C or -80°C, Protect from Light) aliquot->store Aliquots

References

Application Notes and Protocols: Adenine Monohydrochloride Hemihydrate in Yeast Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of adenine (B156593) monohydrochloride hemihydrate in Saccharomyces cerevisiae culture media. Detailed protocols for media preparation and experimental workflows are provided to ensure reproducible results in yeast-based research and development.

Introduction

Adenine is an essential purine (B94841) base required for the synthesis of nucleic acids and ATP. While wild-type Saccharomyces cerevisiae can synthesize adenine de novo, many laboratory strains are engineered as adenine auxotrophs (e.g., carrying mutations in ADE1 or ADE2 genes).[1][2] These strains are unable to produce their own adenine and require its supplementation in the culture medium for growth.[1][3]

Adenine auxotrophy is a widely used genetic marker.[4][5] A common phenotype of ade2 mutants is the accumulation of a red or pink pigment when adenine is limited in the medium.[1][6] This visual marker is often exploited in genetic screens, such as yeast two-hybrid assays and plasmid selection.[6][7] Supplementing the medium with adenine prevents this color change and supports the robust growth of these mutant strains.[8][9]

The concentration of adenine in the medium can significantly impact yeast physiology. Adenine depletion can lead to cell cycle arrest, an increase in cell size, and altered stress responses.[4][5][6][10] Conversely, high concentrations of adenine have been observed to decrease the expression of some heterologous proteins.[6][11] Therefore, optimizing the adenine concentration is critical for achieving desired experimental outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of adenine in yeast culture media.

Table 1: Recommended Adenine Concentrations in Yeast Media

Media TypeAdenine Concentration (mg/L)PurposeReference(s)
Synthetic Dextrose (SD)20 - 40Standard supplementation for ade auxotrophs[6]
Yeast Extract Peptone Dextrose (YPD)20 - 120Supplementation to prevent red pigment formation[6][7]
Minimal Vitamin (MV)80Supplementation for ade mutants[8]
Synthetic Complete (SC)10 - 18General growth of auxotrophic strains[1][12]
Suboptimal Adenine Media45Used in colorimetric screens (ade2 reporter)[13]

Table 2: Effects of Adenine Concentration on Yeast Physiology

ParameterConditionObservationReference(s)
Cell Growth (Dry Cell Weight)Increasing adenine in complex mediaGeneral increase in DCW[11]
Heterologous Protein ExpressionIncreasing adenine in complex mediaDecreased expression levels[11]
Cell DivisionAdenine depletion in auxotrophsHalts cell division[4][6]
Cell MorphologyAdenine depletion in auxotrophsIncreased cell swelling, leading to higher OD600 readings not proportional to cell number[4][6]
Stress ToleranceAdenine depletion in auxotrophs10-fold increase in desiccation stress tolerance[4][5][10]
Minimum Cellular RequirementFor cell growthAt least 12.5 mg of adenine per gram of dry cell weight[11]
Intracellular SaturationIn vivo adenine contentEstimated to be 25-40 mg of adenine per gram of dry cell weight[11]

Experimental Protocols

Preparation of Adenine Stock Solution

This protocol describes the preparation of a sterile adenine stock solution that can be added to yeast culture media.

Materials:

  • Adenine monohydrochloride hemihydrate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weighing: Weigh out the desired amount of this compound. For a 10 mg/mL stock solution, weigh 1 g of adenine.

  • Dissolving: Add the adenine to a beaker with deionized water (e.g., 100 mL for a 10 mg/mL solution). Note that adenine has low solubility in cold water.

  • Heating and Stirring: Gently heat the solution on a magnetic stirrer with heating. Stir until the adenine is completely dissolved. Avoid boiling.

  • Sterilization: Once the adenine is fully dissolved and the solution has cooled to room temperature, sterilize it by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the sterile adenine stock solution at room temperature.[8][14]

Preparation of Adenine-Supplemented Yeast Media

This protocol provides instructions for preparing both rich (YPAD) and synthetic (SD-Ade) media supplemented with adenine.

3.2.1. YPAD (Yeast Extract Peptone Dextrose + Adenine) Agar (B569324) Plates

Materials:

  • Yeast extract

  • Peptone

  • Dextrose (Glucose)

  • Agar

  • Deionized water

  • Sterile adenine stock solution (10 mg/mL)

  • Autoclave

  • Sterile petri dishes

Procedure:

  • Combine Dry Ingredients: For 1 liter of media, combine 10 g of yeast extract, 20 g of peptone, and 20 g of agar in a 2 L flask.

  • Add Water: Add 950 mL of deionized water and a magnetic stir bar.

  • Autoclave: Autoclave the mixture for 20 minutes at 121°C.

  • Cooling: After autoclaving, let the media cool in a 55-60°C water bath for at least 30 minutes.

  • Add Dextrose and Adenine: Aseptically add 50 mL of a sterile 40% dextrose solution and the desired volume of sterile adenine stock solution (e.g., 2 mL of a 10 mg/mL stock for a final concentration of 20 mg/L).

  • Pour Plates: Swirl gently to mix and pour the media into sterile petri dishes.

3.2.2. SD (Synthetic Dextrose) Liquid Media with Adenine

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate

  • Ammonium sulfate

  • Dextrose (Glucose)

  • Amino acid dropout mix (lacking adenine)

  • Deionized water

  • Sterile adenine stock solution (10 mg/mL)

  • Autoclave or sterile filter

Procedure:

  • Combine Ingredients: For 1 liter of media, combine 1.7 g of YNB without amino acids and ammonium sulfate, 5 g of ammonium sulfate, and the recommended amount of the appropriate amino acid dropout mix.

  • Add Water: Add deionized water to a final volume of 950 mL.

  • Sterilization: Sterilize by autoclaving or filter sterilization.

  • Add Dextrose and Adenine: Aseptically add 50 mL of a sterile 40% dextrose solution and the desired volume of sterile adenine stock solution (e.g., 4 mL of a 10 mg/mL stock for a final concentration of 40 mg/L).

  • Mix: Swirl gently to ensure complete mixing.

Visualizations

Experimental Workflow: Preparing Adenine-Supplemented Yeast Media

experimental_workflow cluster_stock Adenine Stock Preparation cluster_media Media Preparation cluster_final Final Media Assembly (Aseptic) weigh Weigh Adenine dissolve Dissolve in Water (with heat and stirring) weigh->dissolve sterilize_stock Sterile Filter (0.22 µm) dissolve->sterilize_stock store Store at Room Temp sterilize_stock->store add_supplements Add Sterile Dextrose & Adenine Stock store->add_supplements mix_dry Mix Dry Media Components add_water Add Water mix_dry->add_water autoclave Autoclave Media Base add_water->autoclave cool Cool to 55-60°C autoclave->cool cool->add_supplements mix_final Mix Gently add_supplements->mix_final pour Pour Plates or Use Liquid mix_final->pour

Caption: Workflow for preparing adenine-supplemented yeast media.

Simplified Adenine De Novo Biosynthesis Pathway in S. cerevisiae

adenine_biosynthesis cluster_phenotype Phenotype of ade2 mutant cluster_salvage Salvage Pathway PRPP PRPP Intermediate1 Intermediate Metabolites PRPP->Intermediate1 Multiple Steps (ADE4, etc.) AIR AIR (Aminoimidazole Ribonucleotide) Intermediate1->AIR SAICAR SAICAR AIR->SAICAR ADE1 Red_Pigment Red Pigment Accumulation AIR->Red_Pigment Oxidation AICAR AICAR SAICAR->AICAR ADE2 FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP S_AMP Adenylosuccinate IMP->S_AMP ADE12 AMP AMP (Adenosine Monophosphate) S_AMP->AMP ADE13 Adenine Exogenous Adenine Adenine->AMP APRT

Caption: Simplified adenine biosynthesis pathway in yeast.

References

Application Note: Quantification of Adenine in Biological Samples via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component of nucleic acids (DNA and RNA) and the energy currency of the cell, adenosine (B11128) triphosphate (ATP). The quantification of adenine and its related nucleotides (adenosine, AMP, ADP, ATP) in biological matrices is crucial for various research areas, including bioenergetics, cancer research, and drug development. This document provides a detailed protocol for the extraction and quantification of adenine from biological samples, such as human plasma, using a robust and reproducible High-Performance Liquid Chromatography (HPLC) method with UV detection.

Signaling Pathway of Adenosine

Extracellular adenosine, derived from the breakdown of ATP, ADP, and AMP, acts as a signaling molecule by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are involved in regulating a multitude of physiological and pathological processes, including inflammation, fibrosis, and tumor progression.[1][3] The activation of these receptors triggers various downstream signaling cascades, primarily modulating the intracellular levels of cyclic AMP (cAMP).[1][4][5] A1 and A3 receptors typically couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels, while A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[1][5]

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP Adenosine_ext Adenosine AMP->Adenosine_ext CD73 CD73 A1R A1R Adenosine_ext->A1R A2AR A2AR Adenosine_ext->A2AR A2BR A2BR Adenosine_ext->A2BR A3R A3R Adenosine_ext->A3R Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_dec cAMP ↓ AC_inhib->cAMP_dec cAMP_inc cAMP ↑ AC_stim->cAMP_inc Downstream_inhib Downstream Effects cAMP_dec->Downstream_inhib Downstream_stim Downstream Effects cAMP_inc->Downstream_stim

Caption: Adenosine Signaling Pathway.

Experimental Workflow

The quantification of adenine in biological samples involves several key steps, beginning with sample collection and proceeding through extraction, chromatographic separation, and data analysis. The following diagram outlines the general workflow for this process.

ExperimentalWorkflow SampleCollection 1. Biological Sample Collection (e.g., Human Plasma) Extraction 2. Adenine Extraction (Protein Precipitation or SPE) SampleCollection->Extraction Evaporation 3. Evaporation to Dryness Extraction->Evaporation Reconstitution 4. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC 5. HPLC Analysis (C18/C28 Column, UV Detection) Reconstitution->HPLC DataAnalysis 6. Data Analysis (Quantification using Standard Curve) HPLC->DataAnalysis

Caption: Experimental Workflow for Adenine Quantification.

Experimental Protocols

This section provides detailed methodologies for the extraction and HPLC analysis of adenine from human plasma.

Materials and Reagents
  • Adenine standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetone (B3395972) (Analytical grade)

  • Phosphate buffer (100 nM, pH 8.0)

  • C18 Solid Phase Extraction (SPE) cartridges (e.g., Waters Sep-Pak)

  • Human plasma (collected in tubes containing an appropriate anticoagulant)

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method for sample clean-up.

  • To 1.0 mL of human plasma in a centrifuge tube, add 1.0 mL of a known concentration of adenine standard solution (for spiking and recovery experiments) or 1.0 mL of water for endogenous adenine measurement.

  • Vortex the mixture for 5 minutes, followed by shaking for 10 minutes.

  • Add 15.0 mL of acetone to precipitate the plasma proteins.[6]

  • Allow the mixture to stand for 1 hour.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 5.0 mL of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

SPE provides a more thorough clean-up compared to protein precipitation.

  • Spike 1.0 mL of plasma with adenine standard as described in Protocol 1.

  • Pre-condition a C18 SPE cartridge by passing 2.0 mL of methanol followed by 5.0 mL of water.[6]

  • Load the plasma sample onto the conditioned cartridge at a flow rate of 0.5 mL/min.[6]

  • Wash the cartridge with 2.0 mL of water at the same flow rate to remove interfering substances.[6]

  • Dry the cartridge by passing air or nitrogen through it.

  • Elute the retained adenine with 5.0 mL of methanol containing 0.1% acetic acid at a flow rate of 0.5 mL/min.[6]

  • Concentrate the eluate to approximately 0.5 mL under vacuum.[6]

  • Filter the concentrated sample through a 0.22 µm membrane filter before HPLC analysis.[6]

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of adenine.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Sunniest RP-Aqua C28 (250 x 4.6 mm, 5.0 µm) or equivalent C18 column[6][7][8]
Mobile Phase Isocratic elution with Water:Acetonitrile (90:10, v/v)[6][7][8]
Flow Rate 1.0 mL/min[6][7][8]
Column Temperature 27 ± 1 °C[6]
Detection Wavelength 260 nm[7][8]
Injection Volume 5.0 µL[6]

Quantitative Data

The presented HPLC method has been validated and demonstrates good linearity, precision, and accuracy for the quantification of adenine in plasma.[7][8] Below is a summary of typical validation parameters.

ParameterValue
Linearity Range 5–1000 µg/mL[7][8]
Limit of Detection (LOD) < 0.3 µg/mL[7][8]
Limit of Quantification (LOQ) < 0.91 µg/mL[7][8]
Intra-day Precision (%RSD) < 9%[7][8]
Inter-day Precision (%RSD) < 9%[7][8]
Accuracy 99.8–107.4%[7][8]
Extraction Recovery 80–95%[7][8]

Concentrations of adenine nucleotides in human capillary blood have been reported as follows:

AnalyteConcentration (µM)
ATP 1393.1 ± 189[9][10][11]
ADP 254.8 ± 8[9][10][11]
AMP 76.9 ± 20[9][10][11]

Note: These values can vary depending on the specific biological sample and the physiological state of the individual.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of adenine in biological samples. The choice of sample preparation technique, either protein precipitation or solid-phase extraction, will depend on the required level of sample purity and the complexity of the biological matrix. This method is well-suited for applications in clinical research and drug development where accurate measurement of adenine is essential.

References

Application Notes and Protocols for Cell Viability Assays Using Adenine Monohydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing adenine (B156593) monohydrochloride hemihydrate in cell viability assays. Detailed protocols for common assays, data interpretation, and an overview of the relevant signaling pathways are presented to facilitate research into the effects of adenine on cellular proliferation and survival.

Introduction

Adenine, a fundamental purine (B94841) nucleobase, is a constituent of DNA, RNA, and numerous coenzymes essential for cellular metabolism and signaling.[1] As a component of adenosine (B11128) triphosphate (ATP), adenine is central to cellular energy transfer.[1] Recent studies have explored the therapeutic potential of adenine, demonstrating its ability to inhibit the growth of various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[2][3] Adenine monohydrochloride hemihydrate is a readily soluble salt of adenine, making it a convenient form for use in cell culture experiments.

This document outlines protocols for assessing cell viability upon treatment with this compound using two common methods: the ATP-based luminescence assay and the MTT colorimetric assay. Additionally, it provides a summary of quantitative data from published studies and visual representations of the key signaling pathways implicated in adenine's cytotoxic effects.

Data Presentation: The Impact of Adenine on Cancer Cell Viability

The following table summarizes the 50% inhibitory concentration (IC50) values of adenine in various cancer cell lines, providing a comparative look at its efficacy.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (mM)Reference
HT29Colon CancerMTT482.838[3]
Caco-2Colon CancerMTT4822.198[3]
Bel-7402Liver CancerMTT48Not explicitly stated, but significant inhibition at concentrations >0.5 mg/mL[2]
HeLaCervical CancerMTT48Not explicitly stated, but significant inhibition at concentrations >0.5 mg/mL[2]
Normal Human Cervical KeratinocytesNormal CellsMTT720.6027 mg/mL (~4.4 mM)[2]

Experimental Protocols

Preparation of this compound Stock Solution

Adenine hydrochloride hydrate (B1144303) is soluble in warm water at a concentration of 50 mg/mL.[1] For cell culture applications, it is recommended to prepare a sterile stock solution.

  • Dissolution: Weigh the desired amount of this compound powder and dissolve it in sterile phosphate-buffered saline (PBS) or cell culture medium. Gentle warming may be required to fully dissolve the compound.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution and store it at -20°C for long-term use. For short-term storage, 2-8°C is acceptable.

Protocol 1: ATP-Based Luminescent Cell Viability Assay

This assay quantifies ATP, a marker of metabolically active cells.[4][5][6]

Materials:

  • Cells of interest

  • 96-well white, opaque-walled tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the adenine solutions at various concentrations. Include wells with medium alone (blank) and cells treated with vehicle (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay: a. Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes. b. Add 100 µL of the ATP assay reagent to each well. c. Mix the contents on a plate shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Subtract the average luminescence of the blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells (set to 100%). c. Plot the percentage of cell viability against the adenine concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: MTT Colorimetric Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7]

Materials:

  • Cells of interest

  • 96-well clear tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear plate at an optimal density in 100 µL of complete culture medium and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound as described in the ATP assay protocol.

  • Incubation: Incubate for the desired time period.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Subtract the absorbance of the blank wells. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Generate a dose-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Adenine-Induced AMPK/mTOR Signaling Pathway

Adenine has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[2][3] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[3][8] This inhibition can subsequently induce cell cycle arrest and apoptosis.

AMPK_mTOR_Pathway Adenine Adenine AMPK AMPK Adenine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Adenosine_A2A_Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds to AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Bcl2 Bcl-2 (Anti-apoptotic) PKA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PKA->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture 1. Cell Culture CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding AdeninePrep 2. Prepare Adenine Stock Solution Treatment 4. Treat Cells with Adenine Dilutions AdeninePrep->Treatment CellSeeding->Treatment Incubation 5. Incubate for Desired Time Treatment->Incubation ViabilityAssay 6. Perform Viability Assay (ATP or MTT) Incubation->ViabilityAssay DataAcquisition 7. Data Acquisition (Luminometer/Spectrophotometer) ViabilityAssay->DataAcquisition DataAnalysis 8. Data Analysis (IC50 Calculation) DataAcquisition->DataAnalysis

References

Troubleshooting & Optimization

How to dissolve adenine monohydrochloride hemihydrate completely

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adenine (B156593) monohydrochloride hemihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively preparing and utilizing solutions of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is adenine monohydrochloride hemihydrate and what are its common uses in research?

This compound is a hydrochloride salt of adenine, a purine (B94841) nucleobase.[1] It is a fundamental component of DNA and RNA, and it plays a crucial role in cellular respiration through its involvement in ATP, NAD, and FAD.[1][2] In experimental research, it is often used to induce chronic kidney injury models in animals.[2]

Q2: What are the recommended solvents for dissolving this compound?

The solubility of this compound varies depending on the solvent. It is soluble in 1M HCl, DMSO, and warm water.[1][2][3][4] It is slightly soluble in hot alcohol and insoluble in chloroform (B151607) and ether.[5]

Q3: How can I improve the dissolution of this compound?

Several techniques can be employed to enhance the dissolution process:

  • Sonication: Using an ultrasonic bath can help break down particles and increase the rate of dissolution.[2]

  • Warming: Gently warming the solution can significantly improve solubility, especially in water.[1][3][6] For DMSO, heating to 60°C is suggested.[1]

  • Using fresh solvents: For hygroscopic solvents like DMSO, it is crucial to use a fresh, unopened supply to ensure maximal solubility, as absorbed moisture can negatively impact its dissolving capacity.[1][7][8]

  • Stirring: Continuous agitation with a magnetic stirrer will aid in the dissolution process.[6]

Q4: What is the stability of this compound solutions?

Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1] Sterile-filtered aqueous solutions may be stored at 2–8 °C for months.[5][9] It is generally not recommended to store aqueous solutions for more than one day. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for storage.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound is not dissolving completely in water. Low temperature of the water. Insufficient agitation.Heat the solution gently in a water bath while stirring.[6] Use a magnetic stirrer to ensure continuous agitation.[6] If precipitation still occurs, consider preparing the solution in 1M HCl where it has higher solubility.[2][5]
Compound precipitates out of DMSO solution. The DMSO may have absorbed moisture. The concentration may be too high for room temperature storage.Use a fresh, unopened bottle of DMSO.[1][7][8] Gently warm the solution and sonicate to redissolve the compound.[1][2] For long-term storage, aliquot and store at -80°C.[1]
Solution appears hazy or cloudy. Incomplete dissolution. Presence of insoluble impurities.Continue stirring and/or sonication. If the haziness persists after thorough attempts to dissolve, the undissolved particles can be removed by centrifugation, after which the clear supernatant can be carefully collected.[6][10]
Solution color changes over time. Potential degradation of the compound.Store solutions protected from light.[1] Prepare fresh solutions for critical experiments. For stock solutions, store under a nitrogen atmosphere at recommended temperatures.[1]

Data Presentation: Solubility

SolventConcentrationMolarityNotes
1M HCl20 mg/mL148.01 mMSonication is recommended.[2]
DMSO10 mg/mL74 mMSonication is recommended.[2] Use of newly opened DMSO is critical as it is hygroscopic.[1]
DMSO8.33 mg/mL43.93 mMUltrasonic and warming to 60°C are recommended.[1]
Warm Water50 mg/mL-Solution may be clear to hazy and colorless to faint yellow or tan.[3][4]
Water< 1 mM-Insoluble or slightly soluble at room temperature.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube. For 1 mL of a 10 mM solution, you will need approximately 1.89 mg.

  • Solvent Addition: Using a calibrated pipette, add the desired volume of fresh, anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube for 30 seconds to initially mix the powder and solvent.

    • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a 60°C water bath for 5-10 minutes, with intermittent vortexing.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of an Aqueous this compound Solution

  • Weighing: Weigh the desired amount of this compound powder.

  • Solvent Addition: Add the powder to a suitable volume of distilled water or a biological buffer in a flask with a magnetic stir bar.

  • Dissolution:

    • Place the flask on a magnetic stirrer and stir the solution.

    • If the compound does not fully dissolve at room temperature, gently heat the solution in a water bath while continuing to stir.[6]

  • Clarification (if necessary): If undissolved particles remain, transfer the solution to centrifuge tubes and centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.[6][10]

  • Collection: Carefully pipette the clear supernatant into a new container, avoiding the pellet of undissolved solid.[6][10]

  • Storage: It is recommended to use aqueous solutions fresh. If storage is necessary, sterile filter and store at 2-8°C for a limited time.

Visualizations

Dissolution_Workflow cluster_start Start cluster_solvent Solvent Addition cluster_dissolution Dissolution Steps cluster_check Check for Complete Dissolution cluster_end Final Solution start Weigh this compound add_solvent Add appropriate solvent (e.g., DMSO, Water, 1M HCl) start->add_solvent mix Vortex/Stir add_solvent->mix sonicate Sonicate mix->sonicate if needed heat Gently Heat sonicate->heat if needed check Is the solution clear? heat->check check->mix No, repeat steps solution Ready for Use / Storage check->solution Yes centrifuge Centrifuge to pellet undissolved solid check->centrifuge Persistent Cloudiness collect Collect supernatant centrifuge->collect collect->solution

Caption: Workflow for dissolving this compound.

Adenine_Metabolic_Role Adenine Adenine ATP ATP Adenine->ATP component of DNA DNA Adenine->DNA component of RNA RNA Adenine->RNA component of NAD NAD Adenine->NAD component of FAD FAD Adenine->FAD component of Cellular Respiration Cellular Respiration ATP->Cellular Respiration energy for Genetic Information Genetic Information DNA->Genetic Information stores RNA->Genetic Information transfers NAD->Cellular Respiration coenzyme in FAD->Cellular Respiration coenzyme in

Caption: The central role of adenine in key biological molecules.

References

Preventing precipitation of adenine in stock solutions and media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies to prevent the precipitation of adenine (B156593) in stock solutions and media.

Frequently Asked Questions (FAQs)

Q1: Why is adenine poorly soluble in water at neutral pH?

Adenine is a purine (B94841) base with a planar, aromatic structure that can stack together through hydrophobic interactions, reducing its interaction with water molecules.[1][2] Its solubility in cold water is quite low, approximately 1 part in 2000 parts of water (about 0.5 g/L).[3]

Q2: What are the key factors that influence adenine solubility?

The primary factors governing adenine solubility are pH and temperature.[2][4]

  • pH: Adenine's solubility is significantly influenced by the pH of the solution. It is more soluble in acidic and alkaline conditions compared to neutral pH.[4][5] This is because adenine can be protonated in acidic solutions and deprotonated in alkaline solutions, disrupting the intermolecular stacking and increasing its interaction with water.

  • Temperature: The solubility of adenine in water increases dramatically with temperature. For instance, its solubility in boiling water is about 1 part in 40, a significant increase from its solubility in cold water.[3]

Q3: Are there more soluble forms of adenine available?

Yes, the salt forms of adenine, such as adenine hydrochloride and adenine hemisulfate, are significantly more soluble in water than the free base.[6]

  • Adenine Hydrochloride: This salt is readily soluble in water.[7]

  • Adenine Hemisulfate: This salt is also more soluble than adenine base and can be dissolved in water, especially with heating.[8]

Q4: What are the recommended solvents for preparing adenine stock solutions?

The choice of solvent depends on the experimental requirements. Common choices include:

  • Acidic Solutions: Dilute hydrochloric acid (HCl) or other acids can be used to prepare concentrated adenine solutions.

  • Alkaline Solutions: Dilute sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH) can also be used to dissolve adenine.[5][9]

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common organic solvent for dissolving adenine, particularly for cell culture applications.[4][10]

  • Water with Heating: For lower concentrations, adenine can be dissolved in water by heating.[11]

Q5: How should I store my adenine stock solutions?

Proper storage is crucial to prevent precipitation and degradation.

  • Aqueous acidic or basic stocks: If sterile-filtered, these solutions can be stored at 2-8°C for several months.[12]

  • DMSO stocks: These are typically stored at -20°C or -80°C to maintain stability.[10][13] It's important to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[14]

  • Aqueous solutions (neutral): If prepared with heating, these should ideally be used fresh. If storage is necessary, refrigeration may lead to precipitation. Storing aqueous solutions for more than a day is generally not recommended.[6]

Troubleshooting Guide

Issue: My adenine precipitated out of my stock solution upon cooling.

  • Cause: You likely exceeded the solubility of adenine at the lower temperature. Adenine's solubility is highly dependent on temperature.

  • Solution:

    • Gently warm the solution while stirring to redissolve the precipitate.[15]

    • For future preparations, consider making a less concentrated stock solution or using a more suitable solvent like dilute HCl or DMSO.

    • Alternatively, use a more soluble salt form like adenine hydrochloride or hemisulfate.[6]

Issue: My cell culture medium turned cloudy after adding my adenine stock solution.

  • Cause 1: pH Shift. If you prepared your adenine stock in a strong acid (e.g., 1M HCl) and added it to a neutral pH cell culture medium, the sudden pH change can cause the adenine to precipitate as the less soluble free base.[11]

  • Solution 1:

    • Prepare the stock solution in a less concentrated acid (e.g., 0.1M HCl).

    • Slowly add the acidic stock solution to the medium while stirring to allow for gradual pH equilibration.

    • Consider preparing the stock using a salt form of adenine that is soluble at neutral pH.

  • Cause 2: "Solvent Shock". If you used a concentrated DMSO stock, adding it too quickly to the aqueous medium can cause localized supersaturation, leading to precipitation.[16]

  • Solution 2:

    • Warm the cell culture medium to 37°C.

    • Add the DMSO stock drop-by-drop to the pre-warmed medium while gently swirling. This ensures rapid and even dispersion.[16]

    • Ensure the final DMSO concentration in your medium is low (typically ≤ 0.1%) to avoid both precipitation and solvent toxicity to your cells.[16]

  • Cause 3: Interaction with Media Components. Although less common for adenine, some compounds can interact with salts or other components in complex media, leading to precipitation.[17][18]

  • Solution 3:

    • Try preparing a fresh batch of media.

    • Consider adding the adenine solution to a small volume of media first to check for compatibility before adding it to your entire culture volume.

Data Presentation

Table 1: Solubility of Adenine and its Salts in Various Solvents

CompoundSolventTemperatureSolubilityReference
AdenineCold WaterRoom Temperature~0.5 g/L (1 part in 2000)
AdenineBoiling Water100°C~25 g/L (1 part in 40)
Adenine1 M HClRoom Temperature20 mg/mL
Adenine0.5 M HClRoom Temperature20 mg/mL
AdenineDMSORoom Temperature10 mg/mL[14]
Adenine Hydrochloride HydrateWaterRoom Temperature50 mg/mL[7]
Adenine HemisulfateWater with heatingHeated~6.25 g/L (1 g in 160 mL)[8]
Adenine HemisulfatePBS (pH 7.2)Room Temperature~5 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Adenine Stock Solution in 0.5 M HCl

  • Weighing: Accurately weigh out 100 mg of adenine powder.

  • Dissolving: Transfer the adenine to a 10 mL volumetric flask. Add approximately 8 mL of 0.5 M HCl.

  • Mixing: Mix thoroughly by vortexing or stirring until the adenine is completely dissolved. The solution should be clear and colorless to slightly yellow.

  • Final Volume: Add 0.5 M HCl to bring the final volume to 10 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the sterile stock solution at 2-8°C.[12]

Protocol 2: Preparation of a 10 mg/mL Adenine Stock Solution in DMSO

  • Weighing: Accurately weigh out 50 mg of adenine powder.

  • Dissolving: Transfer the adenine to a suitable container and add 5 mL of fresh, anhydrous DMSO.[14]

  • Mixing: Vortex the solution until the adenine is completely dissolved. Gentle warming to 60°C can aid dissolution.[10]

  • Sterilization: Due to the solvent, this solution is typically not filter-sterilized. Ensure aseptic technique is used during preparation.

  • Storage: Aliquot into sterile microcentrifuge tubes and store at -20°C or -80°C.[10][13]

Protocol 3: Preparation of an Aqueous Adenine Solution with Heating

  • Weighing: Weigh the desired amount of adenine. For example, to make a ~1 mg/mL solution, use 10 mg of adenine.

  • Adding Solvent: Add the adenine to a flask with 10 mL of distilled water.

  • Heating and Stirring: Heat the solution to approximately 60-80°C while stirring continuously with a magnetic stir bar until the adenine is fully dissolved.[11][15]

  • Usage: Use the solution immediately after it has cooled to the desired temperature, as precipitation may occur upon significant cooling. This method is suitable for applications where the presence of acid, base, or organic solvent is not desirable.

Visualizations

AdenineSolubilityVsPH Relationship between pH and Adenine Solubility cluster_pH pH Scale cluster_Solubility Adenine State Acidic (pH < 4) Acidic (pH < 4) Protonated Adenine (Soluble) Protonated Adenine (Soluble) Acidic (pH < 4)->Protonated Adenine (Soluble) Protonation Increases Solubility Neutral (pH ~7) Neutral (pH ~7) Neutral Adenine (Poorly Soluble) Neutral Adenine (Poorly Soluble) Neutral (pH ~7)->Neutral Adenine (Poorly Soluble) Low Solubility Alkaline (pH > 10) Alkaline (pH > 10) Deprotonated Adenine (Soluble) Deprotonated Adenine (Soluble) Alkaline (pH > 10)->Deprotonated Adenine (Soluble) Deprotonation Increases Solubility

Caption: pH effect on adenine solubility.

AdenineTroubleshootingWorkflow Troubleshooting Adenine Precipitation in Media start Precipitate observed in media after adding Adenine stock stock_type What type of stock solution was used? start->stock_type acid_stock Acidic Stock (e.g., HCl) stock_type->acid_stock Acidic dmso_stock DMSO Stock stock_type->dmso_stock DMSO ph_shock Potential pH Shock acid_stock->ph_shock solvent_shock Potential Solvent Shock dmso_stock->solvent_shock solution1 Solution: 1. Add stock drop-wise to media with stirring. 2. Use a less concentrated acid for stock. 3. Consider using Adenine salts (e.g., HCl or hemisulfate). ph_shock->solution1 solution2 Solution: 1. Pre-warm media to 37°C. 2. Add DMSO stock drop-wise with gentle swirling. 3. Ensure final DMSO concentration is low (<=0.1%). solvent_shock->solution2 end Problem Resolved solution1->end solution2->end

Caption: Adenine precipitation troubleshooting workflow.

AdenineHClStockPrep Protocol for 10 mg/mL Adenine Stock in 0.5 M HCl cluster_steps Preparation Steps cluster_materials Materials weigh 1. Weigh 100 mg Adenine dissolve 2. Add to ~8 mL of 0.5 M HCl in a 10 mL flask weigh->dissolve mix 3. Mix until fully dissolved dissolve->mix volume 4. Adjust volume to 10 mL with 0.5 M HCl mix->volume filter 5. Sterile filter through 0.22 µm membrane volume->filter store 6. Store at 2-8°C filter->store adenine_powder Adenine Powder hcl_solution 0.5 M HCl flask 10 mL Volumetric Flask syringe_filter 0.22 µm Syringe Filter

Caption: Adenine-HCl stock preparation workflow.

References

Technical Support Center: Optimizing Adenine Concentration for Maximal Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing adenine (B156593) to enhance cell growth. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to inform your cell culture practices.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of adenine in cell culture?

A1: Adenine is a vital purine (B94841) nucleobase with several critical functions in cellular metabolism. It serves as a building block for nucleic acids (DNA and RNA) and is a core component of adenosine (B11128) triphosphate (ATP), the primary molecule for energy transfer within the cell.[1][2][3] Adenine is also integral to essential cofactors like nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for cellular respiration.[1][2] In cell culture, supplementing with adenine can support robust cell proliferation by ensuring these fundamental biological processes are not limited.

Q2: Why is it necessary to optimize adenine concentration?

A2: The effect of adenine on cell growth is dose-dependent. While it is essential for proliferation, excessively high concentrations can be cytotoxic, leading to growth inhibition, cell cycle arrest, and even apoptosis (programmed cell death), particularly in cancer cell lines.[4][5][6] Conversely, insufficient adenine can limit the rate of cell division. Therefore, optimizing the concentration is crucial to achieve maximal cell growth without inducing negative effects.

Q3: How does adenine enter the cell and get utilized?

A3: Cells primarily utilize adenine through the purine salvage pathway.[7][8] This pathway recycles purine bases from the breakdown of nucleic acids or from extracellular sources to synthesize new nucleotides. This process is more energy-efficient than de novo synthesis, which builds purines from simpler molecules.[7] In mammals, the purine salvage pathway is the dominant route for nucleotide synthesis in vital organs like the brain and heart.[7]

Q4: Is adenine stable in cell culture medium?

A4: Yes, studies have shown that adenine is stable in cell culture medium for extended periods. One study demonstrated no significant reduction in adenine concentration after 72 hours of incubation at 37°C.[4][9][10][11] This stability allows for consistent exposure of cells to the intended concentration throughout the duration of many standard experiments.

Troubleshooting Guide

Issue 1: Supplementing with adenine is not increasing my cell growth.

  • Possible Cause 1: Suboptimal Concentration. The concentration of adenine may be too low to have a significant effect or so high that it is causing cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the optimal adenine concentration for your specific cell line. This involves testing a range of concentrations and measuring cell viability and proliferation at each level.

  • Possible Cause 2: Cell Line Insensitivity. Your specific cell line may have a highly efficient de novo purine synthesis pathway and may not be reliant on the salvage pathway for proliferation under standard culture conditions.

    • Solution: Review the literature for information on the purine metabolism of your cell line. Consider if another supplement might be more beneficial.

  • Possible Cause 3: Other Limiting Factors. Cell growth may be limited by other components in the culture medium, such as other nutrients or growth factors.

    • Solution: Ensure that the basal medium and other supplements are appropriate and not depleted.

Issue 2: I'm observing increased cell death after adding adenine.

  • Possible Cause: Cytotoxicity. High concentrations of adenine can induce apoptosis and inhibit cell growth, an effect that has been noted particularly in cancer cell lines.[4][5]

    • Solution: Reduce the concentration of adenine. Refer to the data table below for concentrations that have been reported for various cell lines and perform a dose-response curve to find the optimal, non-toxic concentration for your cells. The 50% inhibitory concentration (IC50) for some cancer cell lines can be in the millimolar range.[5]

Issue 3: I'm seeing variability in my results between experiments.

  • Possible Cause 1: Inconsistent Adenine Stock Solution. The preparation and storage of your adenine stock solution may be inconsistent.

    • Solution: Prepare a large batch of adenine stock solution, filter-sterilize it, and store it in aliquots at -20°C. Use a fresh aliquot for each experiment to ensure consistency.

  • Possible Cause 2: Cell Passage Number and Health. The metabolic state and growth characteristics of cells can change with high passage numbers or if the cells are not healthy.

    • Solution: Use cells with a consistent and low passage number for your experiments. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.

Quantitative Data: Adenine Concentration and its Effects on Cell Lines

The optimal concentration of adenine is highly dependent on the cell line. The following table summarizes findings from various studies.

Cell LineOrganismCell TypeAdenine ConcentrationObserved EffectCitation
Bel-7402HumanHepatocellular Carcinoma0.5 mg/mLInhibition of cell growth[4]
HeLaHumanCervical Cancer0.5 mg/mLInhibition of cell growth[4]
HT29HumanColon Adenocarcinoma10 mM41.6% decrease in cell viability after 24h[5]
Caco-2HumanColon Adenocarcinoma10 mM40.6% decrease in cell viability after 24h[5]
THP-1HumanAcute Monocytic Leukemia100-1000 µMInhibition of cell growth, cell cycle arrest, apoptosis[6]
Saccharomyces cerevisiaeYeastAdenine Auxotroph25-40 mg/g DCWSaturation of intracellular pools for cell growth[12]
Clostridium saccharoperbutylacetonicumBacterium-250 mg/LEnhanced cell growth and butanol production at 37°C[13]
A549HumanLung Carcinoma50 µMIncreased colony formation[14]
A375HumanMalignant Melanoma50 µMIncreased colony formation[14]

Experimental Protocols

Protocol 1: Preparation of Adenine Stock Solution
  • Weighing: Weigh out the desired amount of adenine powder (M.W. 135.13 g/mol ) in a sterile container.[15]

  • Dissolving: Dissolve the adenine in 0.5 M HCl to a concentration of 20 mg/mL.[15] Alternatively, for some applications, adenine can be dissolved in DMSO.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Adenine Concentration using MTT Assay

This protocol assesses cell viability and can be used to determine the optimal adenine concentration for cell growth.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

  • Adenine Treatment: Prepare serial dilutions of adenine in your culture medium. A common starting range is from 0 µM up to 10 mM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different adenine concentrations to the respective wells. Include a control group with no added adenine.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 563 nm or 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against adenine concentration to determine the optimal concentration that promotes maximal growth without inducing cytotoxicity.

Signaling Pathways and Experimental Workflows

Purine_Salvage_Pathway Purine Salvage Pathway for Adenine Utilization Adenine Extracellular Adenine APRT APRT Adenine->APRT Substrate PRPP PRPP PRPP->APRT Co-substrate AMP AMP (Adenosine Monophosphate) APRT->AMP Product Nucleotides Nucleotide Pool (ATP, dATP) AMP->Nucleotides Phosphorylation DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth

Caption: The purine salvage pathway efficiently recycles adenine to AMP.

Adenine_Optimization_Workflow Experimental Workflow for Optimizing Adenine Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Adenine Prepare Adenine Stock Solution Dose_Response Treat Cells with a Range of Adenine Concentrations Prep_Adenine->Dose_Response Seed_Cells Seed Cells in 96-well Plates Seed_Cells->Dose_Response Incubate Incubate for 24-72 hours Dose_Response->Incubate MTT_Assay Perform Cell Viability Assay (MTT) Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Plot_Data Plot Viability vs. Concentration Measure_Absorbance->Plot_Data Determine_Optimal Determine Optimal Concentration Plot_Data->Determine_Optimal

Caption: Workflow for determining the optimal adenine concentration.

Adenine_AMPK_mTOR_Pathway Adenine-Induced AMPK/mTOR Signaling Pathway Adenine Adenine (High Concentration) AMPK AMPK Adenine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: High adenine concentrations can activate AMPK, inhibiting mTORC1.[16]

References

Troubleshooting poor cell growth with adenine supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering poor cell growth during experiments involving adenine (B156593) supplementation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding adenine to cell culture medium?

Adenine is a fundamental component of nucleic acids (DNA and RNA) and the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP).[1] While cells can synthesize purines like adenine through the de novo synthesis pathway, they can also utilize a more energy-efficient "salvage pathway" to recycle existing purines from the environment.[2][3] Supplementing with adenine can bolster this salvage pathway, leading to several benefits:

  • Increased ATP Production: Adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT).[4] This AMP can then be phosphorylated to form ADP and subsequently ATP, enlarging the total pool of adenylates available for energy.[4]

  • Enhanced Cell Proliferation and Viability: By providing a ready source for DNA, RNA, and ATP synthesis, adenine supplementation can help maintain cell viability and support proliferation, particularly under stressful conditions like oxidative damage or suboptimal temperatures.[4][5]

  • Bypassing Metabolic Deficiencies: Some cell lines may have mutations or limitations in their de novo synthesis pathway, making them reliant on external sources of purines.

Q2: My cells are growing poorly after adenine supplementation. What are the common causes?

Poor cell growth after adding adenine can stem from several factors, ranging from adenine-specific issues to general cell culture problems. The most common causes include:

  • Inappropriate Adenine Concentration: Adenine can be toxic at high concentrations.[6][7]

  • Suboptimal Culture Conditions: Standard parameters like pH, CO₂, temperature, and humidity must be optimal.[8]

  • Poor Quality of Reagents: The cell culture medium, serum, or the adenine stock itself may be compromised.

  • Cell Line Health: The cells may have been passaged too many times or improperly thawed from a frozen stock.[9]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can severely inhibit cell growth.[10]

Q3: How can adenine be toxic to cells?

While beneficial at optimal doses, adenine can exhibit toxicity at higher concentrations. The mechanism can vary, but studies have shown that adenine overload can induce a form of regulated cell death known as ferroptosis in certain cell types.[11] In some cancer cell lines, adenine has been shown to inhibit growth in a dose- and time-dependent manner by inducing apoptosis and arresting the cell cycle in the S phase.[12] It is crucial to determine the optimal, non-toxic concentration for your specific cell line.[6]

Q4: What is the recommended concentration range for adenine supplementation?

There is no universal optimal concentration; it is highly dependent on the cell line and experimental context. It is essential to perform a dose-response experiment to determine the ideal concentration for your specific cells. Based on published studies, a starting point for optimization could be in the range of 10 µM to 100 µM.

Cell/Organism TypeEffective/Tested ConcentrationOutcomeReference
Clostridium saccharoperbutylacetonicum250 mg/L (~1.85 mM)Enhanced cell growth and viability at 37°C[5]
Bel-7402 (Human Hepatoma)ID₅₀: 0.2758 mg/ml (~2.04 mM)Growth Inhibition (72h)[12]
Hela (Human Cervical Cancer)ID₅₀: 0.2157 mg/ml (~1.59 mM)Growth Inhibition (72h)[12]
3T6 (Mouse Fibroblast)1 mMToxic[6]
Plant Tissue Culture50 - 250 mg/L (~0.37 - 1.85 mM)Growth Regulation[13]

Q5: My cells look stressed and are not attaching properly. What should I check first?

If you observe poor attachment or morphological changes after adenine supplementation, consider the following troubleshooting steps:

  • Verify Adenine Concentration: Double-check the calculations for your stock solution and final concentration in the media. An accidentally high concentration is a common source of toxicity.

  • Test for Contamination: Visually inspect the culture for turbidity or color changes. Perform a mycoplasma test.

  • Assess Cell Viability: Perform a trypan blue exclusion assay to determine the percentage of viable cells. A significant drop in viability after adding adenine points towards a toxicity issue.

  • Review General Cell Culture Practices: Ensure proper thawing procedures were followed, the incubator conditions are correct, and the media and supplements are not expired.[9][10]

Experimental Protocols

Protocol 1: Preparation of an Adenine Stock Solution (10 mM)

  • Weighing: Weigh out 13.51 mg of adenine powder (MW: 135.13 g/mol ).

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 9 mL of sterile cell culture-grade water.

  • Solubilization: Adenine has low solubility in water at neutral pH. To aid dissolution, add 0.5 M HCl dropwise while vortexing until the adenine fully dissolves. Alternatively, gently warm the solution in a water bath.[14]

  • pH Adjustment: Once dissolved, adjust the pH to ~7.4 using sterile 1 M NaOH.

  • Final Volume: Bring the final volume to 10 mL with sterile water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Adenine has been shown to be stable in culture medium for at least 72 hours.[12][15]

Protocol 2: Determining Optimal Adenine Concentration

This protocol uses a multi-well plate to test a range of adenine concentrations and identify the one that best supports cell growth without inducing toxicity.

  • Cell Seeding: Seed your cells in a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 2 x 10⁴ cells/well). Allow cells to attach overnight.

  • Prepare Serial Dilutions: Prepare culture media containing a range of final adenine concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a "no adenine" control.

  • Treatment: Remove the old medium from the wells and replace it with the media containing the different adenine concentrations. Culture the cells for your standard experimental duration (e.g., 48-72 hours).

  • Assessment: After the incubation period, assess cell viability and proliferation. This can be done by:

    • Microscopy: Visually inspect the cells for changes in morphology and confluence.

    • Cell Counting: Detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

    • Viability Assay: Use an MTT, XTT, or PrestoBlue assay to quantify metabolic activity, which correlates with the number of viable cells.

  • Analysis: Plot cell number/viability against adenine concentration to determine the optimal dose.

Diagrams and Workflows

Adenine_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenine_ext Adenine (Supplement) Adenine_int Adenine Adenine_ext->Adenine_int Transport APRT APRT (Adenine Phosphoribosyltransferase) Adenine_int->APRT AMP AMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA AK Adenylate Kinase AMP->AK ADP ADP Phos Phosphorylation ADP->Phos ATP ATP Energy Cellular Energy (Metabolism, Proliferation) ATP->Energy APRT->AMP AK->ADP Phos->ATP

Caption: Simplified diagram of the purine (B94841) salvage pathway for adenine.

Troubleshooting_Workflow Start Poor Cell Growth Observed with Adenine Supplement Check_Conc Step 1: Verify Adenine Concentration in Medium Start->Check_Conc Is_Correct Concentration Correct? Check_Conc->Is_Correct Recalculate Correct Calculation Error & Remake Medium Is_Correct->Recalculate No Check_Culture Step 2: Assess General Cell Culture Health Is_Correct->Check_Culture Yes Recalculate->Check_Conc Viability Check Viability (Trypan Blue) Check for Contamination Review Handling Procedures Check_Culture->Viability Is_Healthy Culture Healthy? Check_Culture->Is_Healthy Troubleshoot_General Address General Issues: - Thaw New Vial - Check Incubator - Use New Reagents Is_Healthy->Troubleshoot_General No Optimize Step 3: Perform Dose-Response Experiment Is_Healthy->Optimize Yes Troubleshoot_General->Check_Culture Find_Optimal Determine Optimal Adenine Concentration for Cell Line Optimize->Find_Optimal End Problem Resolved Find_Optimal->End

Caption: Experimental workflow for troubleshooting poor cell growth.

References

Technical Support Center: Adenine Monohydrochloride Hemihydrate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of adenine (B156593) monohydrochloride hemihydrate.

Frequently Asked Questions (FAQs)

Q1: What is adenine monohydrochloride hemihydrate and why is its stability important?

This compound is a salt form of adenine, a fundamental component of nucleic acids (DNA and RNA) and vital biomolecules like ATP.[1] In pharmaceutical development, understanding its stability is crucial as degradation can lead to loss of potency and the formation of potentially harmful impurities, affecting the safety and efficacy of the final product.

Q2: How does pH affect the stability of this compound?

The stability of adenine is significantly influenced by pH. In solution, it can undergo hydrolytic degradation, particularly under strongly acidic or alkaline conditions. Solutions of similar compounds are reported to be stable for about a week at 4°C and neutral pH, but decompose rapidly in acidic or alkaline solutions.[2]

Q3: What are the primary degradation pathways of adenine at different pH values?

Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis, leading to the opening of the purine (B94841) ring. In alkaline solutions, adenine is also susceptible to degradation, though it is generally more stable than in acidic conditions.

Q4: How can I monitor the stability of my this compound samples?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[3][4][5] This allows for the separation and quantification of adenine from its degradation products.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. Degradation of this compound due to improper pH, temperature, or light exposure.1. Confirm the pH of your sample solution. 2. Review the storage conditions of your solutions. Prepare fresh solutions and store them protected from light at 2-8°C for short-term use or frozen for longer-term storage. 3. Perform a forced degradation study to identify potential degradation products and confirm that your analytical method can separate them from the parent compound.[6]
Precipitation in the sample solution. The pH of the solution may have shifted, affecting the solubility of adenine. Adenine is less soluble in neutral or near-neutral pH compared to acidic or alkaline conditions.1. Check the pH of your solution. 2. If the pH is near neutral, adjust it to a more acidic or alkaline range to redissolve the precipitate, depending on the requirements of your experiment. 3. Consider using a buffer to maintain a stable pH.
Inconsistent results between experiments. Variability in sample preparation, including pH adjustment and storage conditions.1. Standardize your sample preparation protocol, ensuring consistent pH and concentration. 2. Prepare fresh solutions for each experiment whenever possible. 3. Calibrate your pH meter and other instruments regularly.
Loss of potency over time. Chemical degradation of the adenine molecule.1. Quantify the adenine concentration using a validated stability-indicating HPLC method. 2. Store stock solutions in aliquots at -20°C or below to minimize freeze-thaw cycles.[1] 3. For working solutions, prepare them fresh daily if possible.

Quantitative Data on pH Stability

The following table summarizes illustrative data on the stability of adenine in solution at various pH values when subjected to elevated temperatures. This data is based on general knowledge of purine chemistry and is intended to guide experimental design. Actual degradation rates will depend on specific experimental conditions such as temperature, buffer composition, and concentration.

pHTemperature (°C)Incubation Time (hours)Adenine Remaining (%)Major Degradation Product(s)
2.06024~85%4,6-diamino-5-formamidopyrimidine
4.06024>95%Minimal degradation
7.06024>98%Minimal degradation
10.06024~92%Hypoxanthine
12.06024~88%Hypoxanthine, formamide

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

This protocol is a standard method to assess the intrinsic stability of a drug substance.

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC grade water

  • pH meter

  • Water bath or incubator

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.[6]

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.[6]

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with water and storing it under the same conditions.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Adenine and Degradation Products

Objective: To separate and quantify adenine and its potential degradation products.

Instrumentation and Conditions:

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) with 5% acetonitrile.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Visualizations

Adenine_Degradation_Pathways cluster_acid Acidic Conditions (Hydrolysis) cluster_alkaline Alkaline Conditions (Deamination) adenine Adenine protonated_adenine Protonated Adenine (at N7) adenine->protonated_adenine + H+ hypoxanthine Hypoxanthine adenine->hypoxanthine + OH- / H2O (Deamination) hydrolysis_intermediate Hydrolysis Intermediate protonated_adenine->hydrolysis_intermediate + H2O ring_opened_product 4,6-diamino-5- formamidopyrimidine hydrolysis_intermediate->ring_opened_product Ring Opening

Caption: Proposed degradation pathways for adenine under acidic and alkaline conditions.

Stability_Study_Workflow start Start: Prepare Adenine Monohydrochloride Hemihydrate Stock Solution stress_conditions Expose to Stress Conditions (e.g., Acid, Base, Heat) start->stress_conditions sampling Take Samples at Pre-defined Time Intervals stress_conditions->sampling neutralize Neutralize Sample (if necessary) sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Quantify Adenine and Degradation Products hplc_analysis->data_analysis end End: Determine Degradation Kinetics and Pathway data_analysis->end

Caption: Experimental workflow for a pH-dependent stability study of adenine.

References

Adenine monohydrochloride hemihydrate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of adenine (B156593) monohydrochloride hemihydrate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid adenine monohydrochloride hemihydrate?

For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Many suppliers recommend storage at room temperature (15–25 °C).[2] It is also advised to protect it from light.[3][4]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at low temperatures to ensure stability. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[3] It is crucial to protect these solutions from light and to store them under an inert atmosphere, such as nitrogen, to prevent degradation.[3] Sterile-filtered solutions can be stable for months when stored at 2–8 °C.[5][6]

Q3: What are the primary factors that can cause this compound to degrade?

The main factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate hydrolysis and thermal decomposition.[4][7][8]

  • Light: Adenine and its derivatives are known to be sensitive to light, which can induce photodegradation.

  • pH: Solutions of adenine are most stable at a neutral pH. They can decompose rapidly in acidic or alkaline solutions.[9]

  • Moisture: As a hemihydrate, the compound contains water. However, excessive moisture can promote hydrolysis and physical changes to the solid.

Q4: What are the likely degradation products of this compound?

Under various stress conditions, adenine can degrade into several products. The primary degradation pathways include:

  • Hydrolysis: In acidic conditions, the glycosidic bond in adenosine (B11128) (a related compound) can be cleaved, releasing adenine. While this compound does not have a glycosidic bond, acidic conditions can still promote other hydrolytic reactions.

  • Thermal Degradation: At high temperatures, adenine can undergo deamination to form hypoxanthine.[10]

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. For adenosine, one of the major photoproducts is adenine itself, indicating the cleavage of the glycosidic bond.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Difficulty Dissolving the Compound
  • Symptom: The compound does not fully dissolve in water or buffer, or the solution appears cloudy.

  • Possible Causes & Solutions:

    • Low Solubility at Room Temperature: Adenine has low solubility in cold water.[5] As a salt, this compound is more water-soluble, but concentrated solutions may still be difficult to prepare at room temperature.

      • Solution: Gently warm the solution while stirring. Heating can significantly increase solubility.[11]

    • Incorrect pH: The solubility of adenine is pH-dependent.

      • Solution: Adenine is more soluble in acidic solutions.[5] If your experimental conditions allow, dissolving the compound in a slightly acidic buffer may help.

    • Precipitation upon pH change: If a clear solution of this compound turns cloudy after adding a basic buffer, it is likely due to the conversion of the soluble protonated form to the less soluble neutral adenine free base.

      • Solution: Prepare a concentrated stock solution in a slightly acidic buffer and add it dropwise to your final, vigorously stirred solution to avoid localized high concentrations and precipitation.

Issue 2: Unexpected Experimental Results or Loss of Activity
  • Symptom: Inconsistent results in cell culture or other assays, or a noticeable decrease in the expected biological activity.

  • Possible Causes & Solutions:

    • Degradation of Stock Solution: Improper storage of stock solutions can lead to degradation.

      • Solution: Ensure stock solutions are stored at the correct temperature (-20°C for short-term, -80°C for long-term), protected from light, and under an inert atmosphere.[3] Prepare fresh stock solutions regularly.

    • Instability in Culture Medium: The compound may not be stable over the duration of a long-term experiment in the culture medium.

      • Solution: While one study showed adenine to be stable in culture medium for up to 72 hours, this can be cell-line and medium-dependent.[12] Consider performing a stability study of this compound in your specific medium by analyzing samples over time using HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Precautions
SolidRoom Temperature (15-25°C)Long-termTightly sealed container, dry, well-ventilated, protect from light[2]
Stock Solution-20°CUp to 1 monthProtect from light, store under nitrogen[3]
Stock Solution-80°CUp to 6 monthsProtect from light, store under nitrogen[3]
Sterile-Filtered Solution2-8°CMonths

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (MW: 189.6 g/mol )

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Weigh out 18.96 mg of this compound.

  • Transfer the powder to a sterile container.

  • Add 10 mL of sterile, deionized water.

  • Stir the solution using a magnetic stirrer. Gentle warming may be applied if dissolution is slow.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.

  • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Indicating HPLC Method for Adenine

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the stability of this compound and detect degradation products. This method is adapted from published methods for adenine and related compounds.[2][13][14]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Methanol

  • Sample Diluent: Mobile Phase A

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-25 min: Return to initial conditions (95% A, 5% B)

    • 25-30 min: Equilibration at initial conditions

Procedure:

  • Prepare a standard solution of this compound of known concentration in the sample diluent.

  • Prepare samples from your stability study (e.g., stressed samples from forced degradation studies or samples from a time-course experiment) in the sample diluent.

  • Inject the standard and samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the main adenine peak.

Visualizations

Degradation_Pathway Adenine Adenine Hypoxanthine Hypoxanthine Adenine->Hypoxanthine Thermal Stress (Deamination) Photoproducts Various Photoproducts Adenine->Photoproducts UV Light Hydrolysis_Products Hydrolysis Products Adenine->Hydrolysis_Products Acid/Base Hydrolysis

Caption: Potential degradation pathways of adenine under stress conditions.

Troubleshooting_Workflow Start Issue with Adenine Monohydrochloride Hemihydrate Experiment Solubility_Issue Solubility Issue? Start->Solubility_Issue Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Warm_Solution Gently warm solution Solubility_Issue->Warm_Solution Yes Check_pH Adjust pH (if possible) Solubility_Issue->Check_pH Yes Check_Storage Verify stock solution storage conditions Inconsistent_Results->Check_Storage Yes Assess_Medium_Stability Assess stability in experimental medium Inconsistent_Results->Assess_Medium_Stability Yes

Caption: Troubleshooting workflow for common experimental issues.

References

How to avoid contamination in adenine-supplemented media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination issues in adenine-supplemented cell culture media.

Troubleshooting Guide

Contamination in cell culture can lead to inaccurate experimental results and loss of valuable resources.[1][2] This guide provides a systematic approach to identifying and addressing contamination in your adenine-supplemented media.

1. Visual Inspection of Culture

The first step in identifying contamination is a thorough visual inspection of your cell culture.[1]

  • Turbidity and Color Change: A primary indicator of bacterial or yeast contamination is a sudden cloudiness or turbidity in the culture medium.[1][3][4] Bacterial contamination often leads to a rapid drop in pH, causing the phenol (B47542) red indicator in the media to turn yellow.[3][4] Fungal contamination may initially cause the media to become more alkaline, turning it pink.[3]

  • Floating Particles and Films: The presence of small, moving particles (bacteria) or clumps and budding objects (yeast) when viewed under a microscope can indicate microbial contamination.[3] A thin, greasy-looking film on the surface of the culture medium may also suggest a bacterial biofilm.[4]

  • Fungal Structures: Fungal contamination is often characterized by the appearance of filamentous structures (hyphae) or fuzzy clumps floating in the medium.[5][6]

2. Microscopic Examination

Microscopic examination is a more definitive method for identifying the type of contamination.[1]

  • Bacteria: Appear as small, distinct shapes such as rods or spheres, often exhibiting active, directional movement.[4] They can give the culture a "sandy" or granular appearance between cells.[4]

  • Yeast: Are typically round or oval-shaped and may be seen as single cells or in budding clusters.[6]

  • Fungi (Mold): Are characterized by thin, thread-like structures (hyphae) and may form dense clusters of spores.[6]

  • Mycoplasma: This type of contamination is not visible with a standard light microscope due to the small size of the organisms.[2][7] Specific detection methods like fluorescence staining (DAPI or Hoechst), PCR, or ELISA are required.[5][8]

3. Common Sources of Contamination

Identifying the source of contamination is crucial for preventing future occurrences.

  • Personnel: The most common source of contamination is laboratory personnel. Dust on clothing, aerosols from talking or sneezing, and improper aseptic technique can introduce microorganisms into cultures.

  • Reagents and Media: Non-sterile supplies, media, or supplements are a major source of biological contaminants.[9] It is essential to use high-quality, certified reagents.

  • Equipment and Environment: Improperly sterilized glassware, pipettes, and other equipment can introduce contaminants. The laboratory environment itself, including unfiltered air and poorly maintained incubators, can also be a source.[5][10]

  • Cross-Contamination: Handling multiple cell lines simultaneously can lead to cross-contamination.[2]

4. Corrective Actions

If contamination is detected, the following steps should be taken:

  • Discard Contaminated Cultures: In most cases, it is best to discard contaminated cultures immediately to prevent the spread of the contaminant to other experiments.[6][9]

  • Decontaminate Equipment: Thoroughly clean and disinfect incubators, biosafety cabinets, and any other equipment that may have come into contact with the contaminated cultures.[6][8]

  • Review Aseptic Technique: Ensure all laboratory personnel are proficient in and consistently follow proper aseptic techniques.[11][12]

  • Quarantine New Cell Lines: New cell lines should be cultured in a separate, quarantined area until they have been tested and confirmed to be free of contamination.[6][13]

Frequently Asked Questions (FAQs)

Preparation and Handling of Adenine-Supplemented Media

  • Q1: How should I prepare a sterile stock solution of adenine (B156593)? Adenine has low solubility in water at neutral pH. To prepare a stock solution, dissolve adenine powder in 0.5 M HCl to a concentration of up to 20 mg/mL.[10] Alternatively, adenine hemisulfate salt is more soluble in water.[4] The stock solution should then be sterilized by filtration through a 0.22 µm filter.[4] Store the sterile stock solution at 2-8°C, where it can be stable for several months.[1]

  • Q2: What is the recommended working concentration of adenine in cell culture media? The optimal concentration of adenine can vary depending on the cell line and experimental conditions. Published studies have used concentrations ranging from 100 µg/mL to 250 mg/L.[14][15] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

  • Q3: Can I autoclave my adenine-supplemented media? Adenine has been shown to be stable to autoclaving at 121°C for 15-30 minutes, especially when dissolved in a slightly alkaline solution or with basal salts medium.[5][6][9] However, to avoid any potential degradation or interaction with other media components, filter sterilization of the complete medium after adenine supplementation is the recommended method.

  • Q4: How can I ensure the quality and sterility of my prepared adenine-supplemented media? Each new batch of prepared media should be subjected to quality control checks.[16] This includes a sterility test by incubating an aliquot of the medium at 37°C for at least 48 hours and visually inspecting for any microbial growth.[17] A growth promotion test can also be performed to ensure the medium supports cell growth as expected.[18]

Identifying and Eliminating Contamination

  • Q5: What are the initial signs of contamination in my adenine-supplemented culture? Early indicators of contamination include a sudden change in the color or turbidity of the medium, a drop in pH, or a noticeable change in cell morphology and growth rate.[1][9] Daily microscopic observation is crucial for early detection.[8]

  • Q6: I suspect mycoplasma contamination. How can I confirm this? Mycoplasma contamination cannot be detected by visual inspection or standard microscopy.[7] Specific detection methods are required, such as staining with a DNA-binding fluorochrome (e.g., DAPI or Hoechst), PCR-based assays, or ELISA kits.[5][7][8]

  • Q7: Is it possible for adenine to promote the growth of certain microbes? Adenine is a purine (B94841) and can be utilized as a nitrogen source by some microorganisms.[19] However, in a properly prepared and handled sterile medium, this should not be a concern. The primary defense against microbial growth is strict aseptic technique.

  • Q8: What should I do if I find contamination in my incubator? If you discover contamination in your incubator, you must discard all contaminated cultures.[6] Thoroughly clean and disinfect the incubator interior with 70% ethanol (B145695) and a disinfectant such as a diluted bleach solution or benzalkonium chloride.[6][20] Ensure to also clean and disinfect any equipment housed within the incubator.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Adenine Stock Solution Concentration 1-20 mg/mLDissolve in 0.5 M HCl or use adenine hemisulfate for better water solubility.[4][10]
Adenine Working Concentration 100 - 300 µg/mLOptimal concentration should be determined empirically for each cell line and application.[21][22]
Sterilization Method for Adenine Stock FiltrationUse a 0.22 µm syringe filter.[4]
Sterility Testing Incubation Period 14 daysAs per USP <71> guidelines.[7][11][18][23]
Sterility Testing Incubation Temperature 20-25°C and 30-35°CTo detect both fungi/aerobic bacteria and anaerobic bacteria respectively.[24]
Acceptance Criteria for Sterility No visible microbial growth (<1 CFU)The medium should remain clear after the incubation period.[7][23][25]

Experimental Protocols

Protocol 1: Preparation of Sterile Adenine-Supplemented Cell Culture Medium

Materials:

  • Adenine powder (or adenine hemisulfate)

  • 0.5 M Hydrochloric Acid (HCl), sterile

  • Cell culture grade water, sterile

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and other required supplements

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes and storage bottles

Methodology:

  • Prepare Adenine Stock Solution (e.g., 10 mg/mL): a. In a sterile biological safety cabinet, weigh out 100 mg of adenine powder. b. Add the adenine powder to a sterile 15 mL conical tube. c. Add 10 mL of sterile 0.5 M HCl to the tube. d. Gently vortex until the adenine is completely dissolved. e. Sterilize the adenine stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. f. Label the tube clearly and store at 4°C.

  • Prepare Complete Cell Culture Medium: a. In the biological safety cabinet, measure the required volume of basal medium into a sterile bottle. b. Add FBS and other supplements (e.g., L-glutamine, penicillin-streptomycin) to their final desired concentrations.

  • Supplement Medium with Adenine: a. Calculate the volume of adenine stock solution needed to achieve the desired final concentration in the complete medium. For example, to make 100 mL of medium with a final adenine concentration of 100 µg/mL, add 1 mL of the 10 mg/mL stock solution. b. Aseptically add the calculated volume of the sterile adenine stock solution to the complete medium. c. Mix the final adenine-supplemented medium by gentle swirling.

  • Final Sterilization and Storage: a. For best practice, filter the entire volume of the final adenine-supplemented medium through a 0.22 µm bottle-top filter. b. Store the sterile, supplemented medium at 4°C, protected from light.

Protocol 2: Sterility Testing of Adenine-Supplemented Medium (Based on USP <71>)

Materials:

  • Adenine-supplemented cell culture medium to be tested

  • Fluid Thioglycollate Medium (FTM)

  • Soybean-Casein Digest Medium (SCDM), also known as Tryptic Soy Broth (TSB)

  • Sterile culture tubes

  • Incubators set at 22.5 ± 2.5°C and 32.5 ± 2.5°C

  • Positive control microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Clostridium sporogenes, Candida albicans, Aspergillus brasiliensis)

Methodology:

  • Direct Inoculation: a. In a biological safety cabinet, aseptically transfer a sample of the adenine-supplemented medium into two tubes of FTM and two tubes of SCDM. The volume of the sample should not exceed 10% of the total volume of the culture medium.[7] b. Prepare a negative control by incubating un-inoculated tubes of FTM and SCDM alongside the test samples. c. Prepare positive controls by inoculating separate tubes of FTM and SCDM with a small number (<100 CFU) of the control microorganisms.

  • Incubation: a. Incubate one set of inoculated FTM tubes and one set of inoculated SCDM tubes at 32.5 ± 2.5°C for 14 days. b. Incubate the second set of inoculated tubes at 22.5 ± 2.5°C for 14 days.[18]

  • Observation and Interpretation: a. Visually inspect the tubes for turbidity (cloudiness) at regular intervals during the 14-day incubation period. b. Acceptance Criteria: The adenine-supplemented medium passes the sterility test if there is no evidence of microbial growth in the test samples. The negative controls should also show no growth, while the positive controls should show visible growth of the inoculated microorganisms.[25] Any turbidity in the test samples indicates contamination.

Visualizations

experimental_workflow cluster_prep Adenine Stock Preparation cluster_media Medium Preparation cluster_final Final Medium weigh Weigh Adenine Powder dissolve Dissolve in 0.5 M HCl weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize add_ade Add Sterile Adenine Stock sterilize->add_ade basal Basal Medium supplements Add FBS & Supplements basal->supplements supplements->add_ade mix Mix Gently add_ade->mix final_sterilize Final Filter Sterilization mix->final_sterilize store Store at 4°C final_sterilize->store

Caption: Experimental workflow for preparing sterile adenine-supplemented media.

troubleshooting_workflow start Contamination Suspected visual Visual Inspection (Turbidity, Color Change?) start->visual microscopy Microscopic Examination visual->microscopy Yes end Resolved visual->end No discard Discard Contaminated Culture microscopy->discard decontaminate Decontaminate Equipment & Workspace discard->decontaminate review Review Aseptic Technique decontaminate->review quarantine Quarantine New Reagents & Cell Lines review->quarantine quarantine->end

Caption: Troubleshooting decision tree for contamination issues.

signaling_pathway Adenine Adenine AdenineReceptor Adenine Receptor Adenine->AdenineReceptor GProtein G-Protein Activation AdenineReceptor->GProtein SecondMessenger Second Messenger Cascade (e.g., cAMP) GProtein->SecondMessenger ProteinKinase Protein Kinase Activation SecondMessenger->ProteinKinase TranscriptionFactor Transcription Factor Phosphorylation ProteinKinase->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Differentiation) GeneExpression->CellularResponse

References

Troubleshooting inconsistent results in adenine uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during adenine (B156593) uptake assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in my adenine uptake assay?

High background can obscure the true signal and lead to inaccurate results. Common causes include:

  • Inadequate Washing: Insufficient washing of cells after incubation with radiolabeled adenine can leave behind extracellular label, contributing to a high background signal.

  • Non-specific Binding: The radiolabeled adenine may bind non-specifically to the cell surface, culture plates, or filter membranes.

  • Contaminated Reagents: Contamination of assay buffers or the radiolabeled adenine stock solution can introduce background noise.

  • Cell Lysis: Excessive cell death or lysis during the assay can release intracellular contents, which may interfere with the assay and contribute to background.

  • High Probe Concentration: Using an overly high concentration of the radiolabeled probe can lead to increased non-specific binding.

Q2: My adenine uptake signal is very low. What are the potential reasons?

A weak or absent signal can be due to several factors:

  • Low Transporter Expression: The cell line used may have low expression levels of the specific adenine transporters (e.g., equilibrative nucleoside transporters - ENTs).

  • Sub-optimal Assay Conditions: Incubation time, temperature, and pH can significantly impact transporter activity.

  • Cell Health: Unhealthy or senescent cells may exhibit reduced metabolic activity, including decreased adenine uptake.

  • Incorrect Reagent Concentration: Errors in the concentration of the radiolabeled adenine or competing inhibitors can lead to low signal.

  • Degraded Radiolabel: The radiolabeled adenine may have degraded over time, resulting in reduced activity.

Q3: I am observing high variability between my replicate wells. How can I improve consistency?

High variability between replicates can compromise the statistical significance of your results. Key factors contributing to this issue include:

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells of a multi-well plate is a major source of variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can introduce significant errors.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation and temperature fluctuations, leading to different results compared to the inner wells.[1][2][3]

  • Temperature Gradients: Inconsistent temperature across the assay plate during incubation can affect transporter kinetics.

  • Time Delays: Variations in the timing of reagent addition or washing steps between wells can lead to inconsistencies.

Q4: How can I minimize the "edge effect" in my multi-well plate assays?

The edge effect is a common phenomenon in plate-based assays where the outer wells behave differently from the inner wells.[1][2][3] To mitigate this:

  • Avoid Using Outer Wells: The simplest solution is to not use the outermost wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1][3]

  • Use Specialized Plates: Some microplates are designed with moats around the perimeter that can be filled with liquid to reduce evaporation from the experimental wells.[1]

  • Ensure Proper Incubation Conditions: Maintain a humidified incubator (≥95% humidity) and minimize the frequency and duration of door openings to maintain a stable environment.[1][4]

  • Randomize Sample Placement: Randomizing the placement of different experimental groups across the plate can help to statistically minimize the impact of any systematic edge effects.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during adenine uptake assays.

Problem Potential Cause Recommended Solution
High Background Signal Incomplete washing of cells.Increase the number and volume of wash steps with ice-cold PBS. Ensure complete aspiration of the wash buffer after each step.
Non-specific binding of radiolabel.Pre-treat plates with a blocking agent (e.g., bovine serum albumin). Include a control with a high concentration of a known inhibitor (e.g., dipyridamole (B1670753) for ENTs) to determine the level of non-specific binding.
Contamination of reagents.Use fresh, sterile buffers and reagents. Filter-sterilize all solutions.
Cell lysis.Handle cells gently to minimize mechanical stress. Check cell viability before and after the assay using a method like trypan blue exclusion.
Low or No Signal Low expression of adenine transporters in the chosen cell line.Verify transporter expression using techniques like RT-qPCR or Western blotting. Consider using a different cell line known to express the transporters of interest.
Sub-optimal assay conditions (time, temperature, pH).Optimize incubation time, temperature, and buffer pH. Perform a time-course experiment to determine the linear range of uptake.
Poor cell health or low viability.Ensure cells are healthy, in the exponential growth phase, and at an appropriate confluency. Avoid using cells that are over-passaged.[4]
Degraded radiolabeled adenine.Check the expiration date and proper storage of the radiolabel. Aliquot the stock to avoid repeated freeze-thaw cycles.
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogeneous cell suspension before seeding. Use a cell counter for accurate cell quantification. Visually inspect plates after seeding to confirm even cell distribution.
Inaccurate pipetting.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents before use.[4]
"Edge effect" in multi-well plates.Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[1][3] Use plates designed to minimize edge effects.[1]
Temperature fluctuations across the plate.Allow plates to equilibrate to the assay temperature before adding reagents. Avoid stacking plates in the incubator.[4]
Inconsistent Dose-Response Curves Inaccurate serial dilutions of inhibitors.Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
Cell health and viability issues.Maintain consistent cell culture conditions, including seeding density and passage number. Perform a cell viability assay in parallel with the uptake assay.
Assay timing and incubation periods.Standardize all incubation times precisely for all plates within and between experiments.

Experimental Protocols

Protocol: Radiolabeled Adenine Uptake Assay

This protocol provides a general framework for measuring adenine uptake using a radiolabeled substrate (e.g., [³H]-adenine).

Materials:

  • Cell line of interest cultured in appropriate multi-well plates (e.g., 24- or 96-well)

  • Radiolabeled adenine (e.g., [³H]-adenine)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash Buffer (ice-cold Phosphate-Buffered Saline - PBS)

  • Lysis Buffer (e.g., 0.1% Sodium Dodecyl Sulfate - SDS in PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Inhibitors or test compounds (if applicable)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.

  • Pre-incubation:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed Uptake Buffer.

    • Add Uptake Buffer (containing vehicle or inhibitors) to each well and pre-incubate for a specified time (e.g., 10-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Uptake:

    • Prepare the uptake solution by adding radiolabeled adenine to the Uptake Buffer at the final desired concentration.

    • Aspirate the pre-incubation buffer.

    • Add the uptake solution to each well to start the uptake reaction.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-10 minutes) at the assay temperature. This time should be within the linear range of uptake for the specific cell line.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold Wash Buffer. It is critical to perform this step quickly and thoroughly to remove extracellular radiolabel.

  • Cell Lysis:

    • Aspirate the final wash buffer completely.

    • Add Lysis Buffer to each well and incubate for a sufficient time (e.g., 30 minutes) at room temperature to ensure complete cell lysis.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well (optional but recommended for higher accuracy). A separate plate can be set up for protein quantification using a method like the bicinchoninic acid (BCA) assay.

    • Subtract the background (non-specific uptake, determined from wells with a saturating concentration of a known inhibitor).

    • Calculate the rate of adenine uptake.

Signaling Pathways and Experimental Workflows

Adenine Uptake and Metabolism Signaling Pathway

Adenine uptake is primarily mediated by equilibrative nucleoside transporters (ENTs). Once inside the cell, adenine is converted to adenosine (B11128) monophosphate (AMP) by adenine phosphoribosyltransferase (APRT). AMP is a central molecule in cellular energy homeostasis and can be further metabolized or act as a signaling molecule, for instance, by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy status.

Adenine_Uptake_Pathway Extracellular_Adenine Extracellular Adenine ENT ENT Transporter Extracellular_Adenine->ENT Uptake Intracellular_Adenine Intracellular Adenine ENT->Intracellular_Adenine APRT APRT Intracellular_Adenine->APRT AMP AMP APRT->AMP Conversion AMPK_inactive AMPK (inactive) AMP->AMPK_inactive Allosteric Activation AMPK_active AMPK (active) AMPK_inactive->AMPK_active Metabolic_Pathways Downstream Metabolic Pathways AMPK_active->Metabolic_Pathways Regulation

Caption: Adenine uptake and its integration into cellular metabolism.

Experimental Workflow for Troubleshooting High Background

This workflow outlines a logical sequence of steps to identify and resolve the cause of high background signal in an adenine uptake assay.

Troubleshooting_Workflow Start High Background Observed Check_Washing Optimize Wash Steps (Increase volume/number) Start->Check_Washing Assess_Nonspecific_Binding Run Inhibitor Control (e.g., high-dose dipyridamole) Check_Washing->Assess_Nonspecific_Binding If still high Resolved Background Reduced: Proceed with Assay Check_Washing->Resolved If resolved Evaluate_Reagents Check Reagent Purity and Freshness Assess_Nonspecific_Binding->Evaluate_Reagents If non-specific binding is high Assess_Nonspecific_Binding->Resolved If resolved Check_Cell_Viability Perform Viability Assay (e.g., Trypan Blue) Evaluate_Reagents->Check_Cell_Viability If reagents are fine Evaluate_Reagents->Resolved If resolved Check_Cell_Viability->Resolved If viability is good and background is low Unresolved Issue Persists: Further Investigation Check_Cell_Viability->Unresolved If viability is low

Caption: A logical workflow for troubleshooting high background.

Logical Relationship of Factors Affecting Adenine Uptake

This diagram illustrates the key experimental parameters and biological factors that can influence the outcome of an adenine uptake assay, highlighting their interconnectedness.

Factors_Affecting_Uptake cluster_assay cluster_technique Adenine_Uptake Adenine Uptake Rate Cell_Health Cell Health & Viability Transporter_Activity Transporter Activity Cell_Health->Transporter_Activity Transporter_Activity->Adenine_Uptake Assay_Conditions Assay Conditions Assay_Conditions->Transporter_Activity Temperature Temperature Incubation_Time Incubation Time pH pH Reagent_Quality Reagent Quality Reagent_Quality->Adenine_Uptake Experimental_Technique Experimental Technique Experimental_Technique->Adenine_Uptake Pipetting Pipetting Accuracy Washing Washing Efficiency

References

Optimizing Adenine Labeling Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adenine (B156593) labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for adenine labeling?

A1: The optimal incubation time for adenine labeling is not a single value but depends on several factors, including the specific cell type, the concentration of the adenine analog, the metabolic rate of the cells, and the specific research question. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.[1][2]

Q2: How can I determine the optimal incubation time for my specific experiment?

A2: To determine the optimal incubation time, you should perform a time-course experiment. This involves incubating your cells with the adenine label for varying durations (e.g., 1, 2, 4, 8, 12, 24 hours) while keeping other parameters constant. Subsequently, you can measure the incorporation of the label at each time point to identify the incubation period that yields a robust signal without inducing cellular toxicity.[1][2][3]

Q3: What are the potential consequences of suboptimal incubation times?

A3:

  • Too short: Insufficient incorporation of the label, leading to a weak signal and difficulty in detection.

  • Too long: Potential for cytotoxicity, altered cellular metabolism, and increased background signal, which can confound the results.[4]

Troubleshooting Guide

Issue 1: Low or No Signal

If you observe a weak or absent signal after your adenine labeling experiment, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation duration for your cell type and experimental conditions.[1][2]
Low Concentration of Adenine Label Titrate the concentration of the adenine analog to find the optimal concentration that provides a strong signal without causing toxicity.
Poor Cell Health Ensure cells are healthy and actively dividing at the time of labeling.[5] Check for signs of stress or contamination. Use a viability assay to assess cell health before and after the experiment.[4][6][7]
Inefficient Label Incorporation Verify the purity and integrity of your adenine labeling reagent. Ensure proper storage conditions have been maintained.
Issues with Detection Method Confirm that your detection instrumentation (e.g., microscope filters, flow cytometer lasers) is appropriate for the specific fluorescent label used.[8]
Issue 2: High Background Signal

A high background signal can obscure the specific signal from your labeled adenine. Here are some common causes and how to address them.

Potential Cause Troubleshooting Steps
Excessive Incubation Time Reduce the incubation time. A shorter incubation may be sufficient to achieve a good signal-to-noise ratio.[2]
High Concentration of Adenine Label Decrease the concentration of the adenine label. Excess unbound label can contribute to background fluorescence.[9]
Inadequate Washing Steps Increase the number and/or duration of wash steps after incubation to remove unbound label.[8]
Autofluorescence Image an unlabeled control sample to assess the level of natural cellular fluorescence. If high, consider using a labeling agent with a different excitation/emission spectrum or employing background reduction techniques.[9][10][11]
Non-specific Binding of Detection Reagents If using secondary detection methods, ensure blocking steps are adequate and that antibodies are used at the recommended dilution.[10][11][12]
Issue 3: Cell Viability Issues

Maintaining cell health is critical for successful adenine labeling experiments. If you observe decreased cell viability, consider these points.

Potential Cause Troubleshooting Steps
Cytotoxicity of the Adenine Label Perform a dose-response experiment to determine the maximum non-toxic concentration of your labeling reagent.[4] Consider using a less toxic analog if available.[13]
Prolonged Incubation Time Reduce the incubation time to the minimum required for adequate signal.[14]
Suboptimal Cell Culture Conditions Ensure proper cell culture maintenance, including appropriate media, temperature, and CO2 levels. Passage cells regularly to maintain them in an exponential growth phase.[5]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time

This protocol outlines a general procedure for a time-course experiment to optimize incubation time.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase during the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of the adenine labeling reagent.

  • Incubation: Replace the existing medium with the labeling medium. Incubate the cells for a range of time points (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Washing: After each incubation period, remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound label.[8]

  • Fixation and Permeabilization (for intracellular targets): If necessary for your detection method, fix and permeabilize the cells according to standard protocols.

  • Detection: Proceed with the detection method appropriate for your label (e.g., fluorescence microscopy, flow cytometry).

  • Analysis: Quantify the signal intensity at each time point. The optimal incubation time is the shortest duration that provides a strong, specific signal with minimal background and no significant impact on cell viability.

Protocol 2: Standard Adenine Labeling for DNA Synthesis

This protocol is a starting point for measuring DNA synthesis using a clickable adenine analog.

  • Cell Culture: Culture cells to the desired confluency in an appropriate vessel.

  • Labeling: Add the adenine analog (e.g., EdA - 7-ethynyl-2'-deoxyadenosine) to the culture medium at a final concentration of 10 µM.[15]

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 2 hours).

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS containing 3% BSA. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction: Wash the cells twice with PBS containing 3% BSA. Prepare the click reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Imaging: Mount the coverslip or proceed with imaging using an appropriate fluorescence microscope.

Visualizations

Adenine_Labeling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Seed Cells Prep_Label Prepare Labeling Medium Start->Prep_Label Incubate Incubate with Adenine Label Prep_Label->Incubate Wash Wash to Remove Unbound Label Incubate->Wash Detect Signal Detection Wash->Detect Analyze Data Analysis Detect->Analyze Result Interpret Results Analyze->Result Troubleshooting_Logic cluster_low_signal Low Signal cluster_high_bg High Background cluster_toxicity Cell Toxicity Start Experiment Complete Problem Suboptimal Result? Start->Problem Check_Time Increase Incubation Time Problem->Check_Time Low Signal Reduce_Time Decrease Incubation Time Problem->Reduce_Time High Background Tox_Time Reduce Incubation Time Problem->Tox_Time Toxicity Optimal_Result Optimal Result Problem->Optimal_Result No Check_Conc Increase Label Concentration Check_Time->Check_Conc Check_Health Assess Cell Viability Check_Conc->Check_Health Reduce_Conc Decrease Label Concentration Reduce_Time->Reduce_Conc Improve_Wash Optimize Washing Steps Reduce_Conc->Improve_Wash Tox_Conc Reduce Label Concentration Tox_Time->Tox_Conc Signaling_Pathway_Adenine_Incorporation Adenine_Analog Adenine Analog (e.g., EdA) Transport Cellular Uptake Adenine_Analog->Transport Phosphorylation Phosphorylation (dATP analog) Transport->Phosphorylation DNA_Polymerase DNA Polymerase Phosphorylation->DNA_Polymerase Incorporation Incorporation into newly synthesized DNA DNA_Polymerase->Incorporation Detection Detection (e.g., Click Chemistry) Incorporation->Detection

References

Validation & Comparative

A Researcher's Guide: Adenine Monohydrochloride Hemihydrate vs. Adenine Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two common adenine (B156593) salts for optimizing cell culture media and experimental outcomes.

Adenine, a fundamental purine (B94841) nucleobase, is a critical supplement in various cell culture applications. It serves as a precursor for the synthesis of nucleic acids (DNA and RNA) and is integral to cellular energy metabolism through adenosine (B11128) triphosphate (ATP).[1][2] For researchers, selecting the appropriate form of adenine is a key step in medium formulation. The two most common salt forms are adenine monohydrochloride hemihydrate and adenine sulfate (B86663). While both deliver the essential adenine molecule, their counter-ions—chloride and sulfate—and other chemical properties can subtly influence experimental results.

This guide provides a comparative analysis of these two adenine salts, supported by illustrative experimental data and detailed protocols, to help researchers make an informed decision for their specific cell culture needs.

Physicochemical and Handling Properties

A primary consideration for laboratory use is the ease of handling and dissolution of a compound. The choice between the hydrochloride and sulfate salt can impact stock solution preparation and stability.

PropertyThis compoundAdenine SulfateKey Considerations for Cell Culture
Molecular Formula C₅H₅N₅ · HCl · ½H₂OC₅H₅N₅ · ½H₂SO₄Different molecular weights affect mass calculations for molarity.
Molecular Weight 180.6 g/mol 184.2 g/mol Precise weighing is crucial for reproducible concentrations.
Solubility Highly soluble in water (50 mg/mL).Soluble in aqueous buffers (~5 mg/mL in PBS, pH 7.2); also soluble in 0.5M HCl.[3][4][5]The hydrochloride form offers greater flexibility for preparing high-concentration, sterile-filtered aqueous stock solutions.
pH of Solution Slightly acidicAcidicMay require pH adjustment of the final culture medium, especially when adding larger volumes of a stock solution.
Counter-ion Chloride (Cl⁻)Sulfate (SO₄²⁻)Most cell culture media contain both ions, but high concentrations could potentially alter cellular processes.[6][7]

Performance in Cell Culture: A Comparative Analysis

To illustrate the potential differences in performance, we present hypothetical data from experiments conducted on a common human cancer cell line (HeLa) and a sensitive hybridoma cell line. These experiments evaluate key parameters: cell proliferation, viability, and monoclonal antibody production.

Table 1: Effect on HeLa Cell Proliferation and Viability
Adenine Salt (50 µM)Day 2 Viable Cell Density (cells/mL)Day 4 Viable Cell Density (cells/mL)Viability (Day 4)
Control (No Adenine) 4.5 x 10⁵1.2 x 10⁶92%
Adenine HCl 5.2 x 10⁵2.1 x 10⁶96%
Adenine Sulfate 5.1 x 10⁵2.0 x 10⁶95%
Table 2: Effect on Hybridoma Cell Viability and Antibody Titer
Adenine Salt (50 µM)Peak Viable Cell Density (cells/mL)Viability at Peak DensityMonoclonal Antibody Titer (µg/mL)
Control (No Adenine) 0.8 x 10⁶85%45
Adenine HCl 1.5 x 10⁶94%110
Adenine Sulfate 1.4 x 10⁶93%105

Signaling and Metabolic Pathways

Adenine's primary role is its incorporation into the purine metabolic pathway. Once transported into the cell, adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT).[8] AMP then serves as a precursor for the synthesis of ATP, the cell's main energy currency, and other essential molecules.[1]

AdenineMetabolism Extracellular Extracellular Adenine Intracellular Intracellular Adenine Extracellular->Intracellular Membrane Cell Membrane AMP Adenosine Monophosphate (AMP) Intracellular->AMP APRT APRT APRT->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP NucleicAcids DNA / RNA Synthesis AMP->NucleicAcids ATP Adenosine Triphosphate (ATP) ADP->ATP ATP->ADP Energy Release ATP->NucleicAcids Cofactors NAD / FAD Synthesis ATP->Cofactors Energy Cellular Energy & Processes ATP->Energy

Caption: Adenine's role in the purine salvage pathway.

Experimental Protocols

Detailed and reproducible protocols are essential for validating the choice of reagent. Below are the standard methods used to generate the illustrative data in this guide.

Protocol 1: Cell Proliferation and Viability Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2.0 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Media Preparation: Prepare treatment media by supplementing complete DMEM with 50 µM of either this compound or Adenine Sulfate from sterile-filtered 100 mM stock solutions. Include a no-adenine control.

  • Treatment: After 24 hours, replace the existing medium with 100 µL of the respective treatment media.

  • Incubation: Culture the cells for 4 days.

  • Viability Assessment (MTT Assay):

    • On days 2 and 4, add 20 µL of 5 mg/mL MTT solution to the appropriate wells and incubate for 4 hours.[9]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control. Determine cell density by correlating absorbance values with a standard curve of known cell numbers.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Adenine Stock Solutions (HCl vs Sulfate) prep_media Supplement Culture Media prep_stock->prep_media add_media Add Treatment Media prep_media->add_media seed_cells Seed Cells in 96-well Plate seed_cells->add_media incubate Incubate (48-96h) add_media->incubate mtt_assay Perform MTT Assay (Viability) incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze & Compare Results read_plate->analyze_data

Caption: Workflow for comparing adenine salts on cell viability.

Protocol 2: Antibody Titer Quantification (ELISA)
  • Sample Collection: Collect cell-free supernatant from hybridoma cultures on the day of peak viable cell density.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of antigen-specific capture antibody (e.g., goat anti-mouse IgG) at 2 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing & Blocking: Wash plates three times with PBS containing 0.05% Tween-20 (PBST). Block with 200 µL/well of 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Wash plates. Add 100 µL of serially diluted culture supernatants and a known standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash plates. Add 100 µL of HRP-conjugated detection antibody (e.g., HRP-goat anti-mouse IgG) at a 1:5000 dilution. Incubate for 1 hour.

  • Substrate Addition: Wash plates. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Reaction Stop & Reading: Stop the reaction with 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm.

  • Calculation: Determine the antibody concentration in samples by comparing their absorbance to the standard curve.

Recommendations and Conclusion

Both this compound and Adenine Sulfate are effective sources of adenine for cell culture. The optimal choice may depend on the specific requirements of the cell line and experiment.

  • For General Use and Robust Cell Lines: Both forms are likely to perform comparably. This compound is often preferred due to its superior water solubility, which simplifies the preparation of high-concentration, neutral pH stock solutions.[10]

  • For Sensitive or Specialized Cultures: It is advisable to perform a preliminary comparison. While typically benign, the additional chloride or sulfate ions could theoretically impact highly sensitive assays or specific cellular pathways, though this is rare at typical supplementation concentrations.

  • For Plant Cell Culture: Adenine sulfate has been documented to improve shoot production and reduce necrosis in certain plant species, making it a common choice in this field.[5][11]

Ultimately, the key to successful and reproducible cell culture is consistency. Once a form of adenine is chosen and validated for a particular system, it should be used consistently throughout the course of the experiments to ensure reliable results.

References

Adenine Hydrochloride vs. Adenine Free Base: A Comparative Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various forms of a compound is critical for experimental design and data interpretation. This guide provides a comprehensive comparison of adenine (B156593) hydrochloride and adenine free base, focusing on their physicochemical properties and the potential implications for their effects on cells.

While both forms provide the essential purine (B94841) nucleobase, adenine, their distinct salt or free base nature can influence their handling, solubility, and ultimately their bioavailability in in vitro and in vivo systems. This comparison is based on established physicochemical principles and highlights the need for direct experimental validation for specific cellular models.

Physicochemical Properties: A Tale of Two Solubilities

The most significant difference between adenine hydrochloride and adenine free base lies in their solubility, particularly in aqueous solutions commonly used for cell culture.

PropertyAdenine HydrochlorideAdenine Free BaseReference
Form Salt (hydrochloride)Free BaseN/A
Water Solubility HigherLower[1]
Dissolution in Aqueous Media Readily dissolves to form a slightly acidic solutionPoorly soluble in neutral water; solubility increases in acidic or basic solutions[1][2]
Hygroscopicity May be more hygroscopicLess hygroscopicInferred

This difference in solubility is a crucial factor for researchers. Adenine hydrochloride's higher water solubility makes it easier to prepare stock solutions and ensure homogeneity in cell culture media.[1] In contrast, dissolving adenine free base may require the use of solvents like DMSO or adjustments to the pH of the medium.[2]

Inferred Biological Effects on Cells

Once dissolved, both adenine hydrochloride and adenine free base are expected to deliver the adenine molecule to the cells. The biological effects of adenine are vast, as it is a fundamental component of nucleic acids (DNA and RNA), energy currency (ATP), and signaling molecules (cAMP).[3][4]

While direct comparative studies are lacking, the primary difference in their cellular effects is likely to be quantitative rather than qualitative, stemming from their differing bioavailabilities due to solubility. A more soluble form like adenine hydrochloride may lead to a higher effective concentration of adenine reaching the cells, potentially resulting in more pronounced or rapid cellular responses.

Here's a summary of the known cellular effects of adenine and the hypothesized influence of its form:

Cellular EffectGeneral Role of AdeninePotential Influence of Form (Adenine HCl vs. Free Base)Reference
Cell Proliferation Can inhibit the proliferation of certain cancer cell lines and keratinocytes.[5][6]Higher solubility of hydrochloride may lead to a more potent anti-proliferative effect at the same molar concentration.Inferred
Apoptosis Can induce apoptosis in cancer cells.[5]A more bioavailable form could potentially trigger apoptotic pathways more efficiently.Inferred
Cell Cycle Can cause S phase arrest in tumor cells.[5]The rate and extent of cell cycle arrest may be influenced by the concentration of adenine delivered to the cells.Inferred
Signaling Pathways As a precursor to adenosine (B11128), it can modulate adenosine receptor signaling. Adenine is also a key component of second messenger cAMP.The kinetics of these signaling events could be affected by the rate of adenine uptake.[7]

Experimental Protocols

To empirically determine the differential effects of adenine hydrochloride and adenine free base on a specific cell line, the following experimental protocols can be employed.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the impact of a compound on cell viability by measuring the metabolic activity of the cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both adenine hydrochloride and adenine free base in the appropriate cell culture medium. Remove the old medium from the cells and add the media containing the different concentrations of the compounds.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cellular Uptake Assay

This protocol helps to quantify the amount of a compound that enters the cells.

Methodology:

  • Compound Preparation: Prepare solutions of adenine hydrochloride and adenine free base. For accurate quantification, radiolabeled or fluorescently tagged adenine can be used.

  • Cell Treatment: Treat cells with the adenine solutions for various time points.

  • Cell Lysis: After the incubation period, wash the cells to remove any extracellular compound and then lyse the cells to release the intracellular contents.

  • Quantification: Quantify the amount of adenine in the cell lysate using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds, fluorescence spectroscopy for fluorescently tagged compounds, or HPLC for unlabeled compounds).

  • Normalization: Normalize the amount of internalized adenine to the total protein concentration of the cell lysate.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical relationship between the two forms of adenine and a typical experimental workflow to compare their effects.

G cluster_0 Forms of Adenine cluster_1 Physicochemical Property cluster_2 Biological Consequence cluster_3 Cellular Effects Adenine_HCl Adenine Hydrochloride Solubility Aqueous Solubility Adenine_HCl->Solubility Higher Adenine_FB Adenine Free Base Adenine_FB->Solubility Lower Bioavailability Cellular Bioavailability Solubility->Bioavailability Cell_Effects Proliferation, Apoptosis, etc. Bioavailability->Cell_Effects

Caption: Logical relationship between adenine forms and cellular effects.

G Start Start: Prepare Stock Solutions Cell_Culture Seed Cells in Multi-well Plates Start->Cell_Culture Treatment Treat Cells with Adenine HCl or Free Base Cell_Culture->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Assay Perform Cellular Assays (e.g., MTT, Uptake) Incubation->Assay Data_Analysis Analyze and Compare Results Assay->Data_Analysis

Caption: Experimental workflow for comparing adenine forms.

Conclusion

The primary difference between adenine hydrochloride and adenine free base for cellular research lies in their aqueous solubility. Adenine hydrochloride offers a significant advantage in ease of preparation for aqueous-based experiments. While the fundamental biological actions of adenine are expected to be the same regardless of the initial form, the increased bioavailability of the hydrochloride salt may lead to more potent or rapid cellular responses.

It is crucial for researchers to consider these differences when designing experiments and interpreting data. Direct comparative studies using the protocols outlined above are recommended to elucidate the specific quantitative differences in the cellular effects of adenine hydrochloride and adenine free base within the context of a particular experimental model.

References

Cross-Validation of HPLC and Mass Spectrometry for Adenine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of adenine (B156593), a fundamental component of nucleic acids and energy metabolism, is paramount. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for adenine quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for relatively high concentration samples, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for complex biological matrices and trace-level detection.[1][2][3]

Below is a summary of key performance parameters for each technique based on published validation data.

ParameterHPLC-UVLC-MS/MSAdvantage
Linearity Range 0.01 - 1.0 mg/mL[4]0.48 - 1210 ng/mL[5]LC-MS/MS
Limit of Detection (LOD) ~0.3 µg/mL[6]0.003 µg/mL[5]LC-MS/MS
Limit of Quantification (LOQ) 10.0 µg/mL[4]0.48 ng/mL[5]LC-MS/MS
Precision (%RSD) < 9%[6]2.32 - 12.7% (intra-day)[5]Comparable
Accuracy (% Recovery) 99.8 - 107.4%[6]85 - 115%[7]Comparable
Selectivity Good, but susceptible to interference[1][8]Excellent, highly selective[1][8]LC-MS/MS
Analysis Time 15 - 30 minutes[1]4 - 10 minutes[1][5]LC-MS/MS
Cost & Complexity Lower initial and operational cost[1]Higher initial and operational cost[1]HPLC-UV

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible and accurate results. The following sections outline representative protocols for both HPLC-UV and LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing biological samples like plasma for analysis is protein precipitation.

cluster_sample_prep Sample Preparation Workflow s1 1.0 mL Plasma Sample s2 Add 1.0 mL Adenine Solution (0.1mg/mL) s1->s2 s3 Vortex (5 min) & Shake (10 min) s2->s3 s4 Add 15.0 mL Acetone s3->s4 s5 Centrifuge (3000 rpm, 10 min) s4->s5 s6 Collect Supernatant s5->s6 s7 Evaporate to Dryness s6->s7 s8 Reconstitute in 5.0 mL Phosphate Buffer s7->s8

Sample Preparation Workflow
HPLC-UV Method for Adenine Quantification

This protocol is based on a validated method for the analysis of adenine in plasma.[4][6]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5.0 µm).[4]

Chromatographic Conditions:

  • Mobile Phase: Water and acetonitrile (B52724) (90:10, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 260 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[1]

cluster_hplc HPLC-UV Workflow h1 Prepared Sample Injection h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection at 260 nm h2->h3 h4 Data Acquisition and Quantification h3->h4 cluster_lcms LC-MS/MS Workflow l1 Prepared Sample Injection l2 Gradient Elution on dC18 Column l1->l2 l3 Electrospray Ionization (ESI+) l2->l3 l4 Quadrupole 1 (Precursor Ion Selection) l3->l4 l5 Quadrupole 2 (Collision Cell - Fragmentation) l4->l5 l6 Quadrupole 3 (Product Ion Selection) l5->l6 l7 Detection and Quantification l6->l7

References

Comparative analysis of different adenine salts in promoting microbial growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Adenine (B156593) Salt for Promoting Microbial Growth

Adenine, a fundamental purine (B94841) nucleobase, is an essential component for the synthesis of nucleic acids and plays a vital role in cellular metabolism, making it a critical supplement in various microbial culture media.[1] The choice of the salt form of adenine can significantly influence its solubility, bioavailability, and ultimately, its efficacy in promoting microbial proliferation. This guide provides a comparative analysis of common adenine salts—adenine sulfate (B86663), adenine hydrochloride, and adenine phosphate (B84403)—supported by available data and detailed experimental protocols to assist researchers in optimizing their microbial growth media.

Comparative Data of Adenine Salts

While direct comparative studies on the microbial growth-promoting effects of different adenine salts are limited, their physicochemical properties can provide insights into their potential performance in culture media. The following table summarizes key characteristics of adenine sulfate, adenine hydrochloride, and adenine phosphate.

Adenine SaltMolecular FormulaMolecular Weight (Anhydrous)SolubilityKey Considerations for Microbial Growth
Adenine Sulfate (C₅H₅N₅)₂·H₂SO₄368.35 g/mol Soluble in 0.5 M HClThe sulfate ion is generally well-tolerated by most microorganisms and can serve as a sulfur source.
Adenine Hydrochloride C₅H₅N₅·HCl171.59 g/mol [2]Soluble in warm water (50 mg/mL)[2]The high water solubility may enhance its bioavailability in liquid culture. The chloride ion is a common component of microbial media.
Adenine Phosphate C₅H₅N₅·H₃PO₄233.14 g/mol Data not readily availableCan potentially serve as both a purine and a phosphorus source, which could be advantageous in phosphate-limited media.[3]

Experimental Protocols

To empirically determine the most effective adenine salt for a specific microorganism, a standardized growth assay is recommended. Below is a detailed protocol for a typical bacterial growth curve experiment.

Protocol: Comparative Microbial Growth Assay with Different Adenine Salts

1. Objective: To compare the effects of adenine sulfate, adenine hydrochloride, and adenine phosphate on the growth rate and final cell density of a specific microbial strain.

2. Materials:

  • Microbial strain of interest (e.g., Escherichia coli)

  • Basal growth medium (e.g., M9 minimal medium) lacking a purine source

  • Adenine sulfate, Adenine hydrochloride, Adenine phosphate (sterile stock solutions of known concentration)

  • Sterile culture tubes or a 96-well microplate

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator with shaking capabilities

  • Sterile pipettes and tips

3. Procedure:

  • Prepare Basal Medium: Prepare the basal medium according to the standard formulation, ensuring it is devoid of adenine or other purines that could interfere with the experiment. Sterilize by autoclaving.
  • Prepare Adenine Salt Stock Solutions: Prepare stock solutions (e.g., 10 mg/mL) of each adenine salt. Sterilize by filtration through a 0.22 µm filter.
  • Inoculum Preparation: Grow an overnight culture of the microbial strain in a rich medium (e.g., LB broth). The following day, wash the cells twice with sterile saline or basal medium to remove any residual nutrients from the overnight culture. Resuspend the cells in the basal medium to a standardized optical density (OD₆₀₀) of ~1.0.
  • Experimental Setup:
  • In sterile culture tubes or a 96-well plate, add the desired volume of basal medium.
  • Supplement the medium with different concentrations of each adenine salt from the stock solutions. A concentration range of 10-100 µg/mL is a typical starting point.
  • Include a negative control (basal medium with no adenine) and a positive control (basal medium with a known optimal concentration of adenine, if available).
  • Inoculate each tube or well with the washed cell suspension to a final starting OD₆₀₀ of 0.05.
  • Incubation: Incubate the cultures at the optimal temperature for the microbial strain with shaking (e.g., 37°C and 200 rpm for E. coli).[4]
  • Growth Monitoring: Measure the OD₆₀₀ of the cultures at regular intervals (e.g., every hour for 8-12 hours, and then at 24 hours) using a spectrophotometer or microplate reader.[4]
  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each condition. From these curves, determine the lag phase, exponential growth rate (µ), and final cell density (maximum OD₆₀₀) for each adenine salt at each concentration.

Signaling Pathways and Experimental Workflows

Adenine Utilization Pathway in Bacteria

Bacteria primarily utilize adenine through the purine salvage pathway. This pathway is more energy-efficient than de novo synthesis. The general steps are as follows:

  • Transport: Adenine is transported into the cell via specific permeases.[5]

  • Conversion to AMP: Adenine is converted to adenosine (B11128) monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT), which utilizes phosphoribosyl pyrophosphate (PRPP).

  • Metabolism: AMP is then available for conversion to other nucleotides or for incorporation into nucleic acids.

Adenine_Utilization_Pathway Adenine Utilization Pathway in Bacteria Extracellular Extracellular Adenine Extracellular->Membrane Adenine Permease Intracellular Intracellular Adenine Membrane->Intracellular AMP AMP Intracellular->AMP APRT PRPP PRPP PRPP->AMP Nucleic_Acids Nucleic Acids AMP->Nucleic_Acids Other_Nucleotides Other Nucleotides AMP->Other_Nucleotides

Bacterial adenine salvage pathway.
Experimental Workflow for Comparative Analysis

The logical flow for a comparative study of adenine salts involves a series of steps from preparation to data analysis.

Experimental_Workflow Experimental Workflow for Adenine Salt Comparison cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Media Prepare Basal Medium Setup_Cultures Set up Cultures with Different Salts & Concentrations Prep_Media->Setup_Cultures Prep_Salts Prepare Adenine Salt Stock Solutions Prep_Salts->Setup_Cultures Prep_Inoculum Prepare Microbial Inoculum Prep_Inoculum->Setup_Cultures Incubate Incubate under Optimal Conditions Setup_Cultures->Incubate Monitor_Growth Monitor Growth (OD600) Incubate->Monitor_Growth Plot_Curves Plot Growth Curves Monitor_Growth->Plot_Curves Calculate_Params Calculate Growth Parameters (µ, Final OD) Plot_Curves->Calculate_Params Compare_Results Compare Efficacy of Salts Calculate_Params->Compare_Results

Workflow for comparing adenine salts.

Conclusion

The selection of an appropriate adenine salt can be a critical factor in optimizing microbial growth for research and industrial applications. While adenine hydrochloride offers excellent water solubility, adenine sulfate provides a well-tolerated counter-ion, and adenine phosphate presents the unique advantage of a dual nutrient source. The provided experimental protocol offers a robust framework for empirically determining the most suitable adenine salt for any given microorganism and specific culture conditions. By systematically evaluating these alternatives, researchers can enhance the efficiency and yield of their microbial cultivation processes.

References

A Researcher's Guide to Adenine Monohydrochloride Hemihydrate: Validating Purity Across Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a framework for validating the purity of adenine (B156593) monohydrochloride hemihydrate from various commercial suppliers. By employing standardized analytical techniques, researchers can ensure the quality and consistency of their reagents, a critical factor for reproducible and reliable experimental outcomes.

Adenine, a fundamental component of nucleic acids and a key player in cellular metabolism, is widely used in biomedical research.[1] Its hydrochloride salt, often supplied as a hemihydrate, offers improved solubility and stability. However, purity can vary between suppliers and even between different lots from the same supplier. This guide outlines key experimental protocols for purity assessment and presents a comparative analysis based on hypothetical data from representative suppliers.

Comparative Purity Analysis

To ensure the integrity of experimental results, it is crucial to independently verify the purity of chemical reagents. The following table summarizes hypothetical purity data for adenine monohydrochloride hemihydrate from three different suppliers, as determined by High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical method.[2][3]

SupplierLot NumberStated Purity (%)Experimentally Determined Purity (HPLC, %)Major Impurity Identified
Supplier AA12345>99.099.2Hypoxanthine
Supplier BB67890≥99.599.6Guanine
Supplier CC1121399.8799.9None Detected

Experimental Protocols for Purity Validation

A multi-faceted approach is recommended for the comprehensive assessment of this compound purity. This typically involves a primary chromatographic method for quantification, spectroscopic methods for structural confirmation, and elemental analysis to verify the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like adenine.[4] A reversed-phase HPLC method is commonly employed for the separation and quantification of adenine and its potential impurities.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to a concentration similar to the standard stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 260 nm[2]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the adenine peak in the sample chromatogram to the calibration curve generated from the reference standard. The percentage purity is calculated as:

    (Areasample / Areastandard) * (Concentrationstandard / Concentrationsample) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of adenine and the identification of proton-bearing impurities.[6][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O))

  • Tetramethylsilane (TMS) as an internal standard (for non-aqueous solvents)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: The resulting spectrum should show characteristic peaks for adenine protons. The absence of significant unassigned peaks is an indicator of high purity. The chemical shifts and coupling constants should be compared to reference spectra of pure adenine.[8]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) in the compound. The experimentally determined percentages should align with the theoretical values for this compound (C₅H₅N₅·HCl·½H₂O).

Theoretical Composition:

  • Carbon: 31.34%

  • Hydrogen: 3.68%

  • Nitrogen: 36.55%

  • Chlorine: 18.50%

Any significant deviation from these values may indicate the presence of impurities or a different hydration state.

Visualizing Experimental and Biological Processes

To better illustrate the workflows and the biological context of adenine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_conclusion Conclusion supplier_a Supplier A Sample hplc HPLC Analysis supplier_a->hplc nmr NMR Spectroscopy supplier_a->nmr elemental Elemental Analysis supplier_a->elemental supplier_b Supplier B Sample supplier_b->hplc supplier_b->nmr supplier_b->elemental supplier_c Supplier C Sample supplier_c->hplc supplier_c->nmr supplier_c->elemental purity_calc Purity Calculation hplc->purity_calc structure_confirm Structural Confirmation nmr->structure_confirm composition_verify Composition Verification elemental->composition_verify conclusion Supplier Validation purity_calc->conclusion structure_confirm->conclusion composition_verify->conclusion

Caption: Workflow for the validation of this compound purity.

signaling_pathway cluster_adenine Adenine Metabolism cluster_downstream Downstream Effects adenine Adenine amp AMP adenine->amp APRT adp ADP amp->adp atp ATP adp->atp camp cAMP atp->camp Adenylyl Cyclase pka Protein Kinase A camp->pka creb CREB Activation pka->creb gene_expression Gene Expression creb->gene_expression

Caption: Simplified signaling pathway involving adenine and its derivatives.

Conclusion

The purity of this compound can be reliably assessed through a combination of HPLC, NMR, and elemental analysis. While suppliers generally provide products of high purity, independent verification is a critical step in maintaining the rigor and reproducibility of scientific research. The protocols and comparative framework presented here offer a guide for researchers to establish their own internal quality control procedures for this essential biochemical reagent.

References

A Comparative Guide to the Efficacy of Adenine Analogs in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenine (B156593), a fundamental component of adenosine (B11128) triphosphate (ATP), serves as a crucial scaffold in medicinal chemistry for developing therapeutic agents.[1] Chemical modifications to the adenine structure have yielded a plethora of analogs with diverse biological activities, leading to their use as inhibitors in pathways deregulated in various diseases, including cancer and viral infections.[1] This guide provides a comparative analysis of the efficacy of several adenine analogs in biochemical assays, supported by experimental data and detailed protocols to aid in the selection of appropriate compounds for research and drug development.

Quantitative Comparison of Adenine Analog Efficacy

The inhibitory or agonistic activity of adenine analogs is commonly quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). The following table summarizes the efficacy of selected adenine analogs in different biochemical assays based on published data.

Adenine AnalogTarget/AssayEfficacy (IC50/EC50)Reference
2MeSATPP2Y12 Receptor (adenylyl cyclase inhibition)IC50: 13.5 ± 4.8 µM[2]
ATPP2Y12 Receptor (adenylyl cyclase inhibition)IC50: 838 ± 610 µM[2]
2ClATPP2Y12 Receptor (adenylyl cyclase inhibition)IC50: 1280 ± 1246 µM[2]
PAPETRat P2X3 ReceptorEC50: 17 ± 3 nM[3]
HT-AMPRat P2X3 Receptor5-fold more potent than ATP[3]
MRS 2179Rat P2X1 ReceptorIC50: 1.15 ± 0.21 µM[3]
MRS 2179Rat P2X3 ReceptorIC50: 12.9 ± 0.1 µM[3]

Experimental Protocols

The following sections detail generalized protocols for biochemical assays commonly used to evaluate the efficacy of adenine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from methodologies used in luciferase-based kinase assays, such as the Kinase-Glo® assay, which measures kinase activity by quantifying the amount of ATP remaining in the solution.[4][5]

Objective: To determine the IC50 value of an adenine analog against a specific protein kinase.

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • Adenine analog (test compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well or 384-well plates (white, opaque)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the adenine analog in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Reaction Setup:

    • Add 5 µL of the adenine analog dilution or control to the wells of the microplate.

    • Add 10 µL of a solution containing the protein kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentration of ATP should be close to the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[5]

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ATP Detection:

    • Allow the luminescence-based ATP detection reagent to equilibrate to room temperature.

    • Add 25 µL of the detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data to the controls.

    • Plot the normalized data against the logarithm of the adenine analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: P2X Receptor Activation Assay using Two-Electrode Voltage Clamp

This protocol is a generalized procedure based on the study of adenine nucleotide derivatives on recombinant rat P2X receptors expressed in Xenopus oocytes.[3]

Objective: To determine the EC50 value of an adenine analog as an agonist for a specific P2X receptor subtype.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the P2X receptor subunit of interest

  • Adenine analog (test compound)

  • Barth's solution

  • Two-electrode voltage clamp setup

  • Microinjection system

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with the cRNA encoding the desired P2X receptor subunit.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Prepare different concentrations of the adenine analog in Barth's solution.

    • Apply the solutions of the adenine analog to the oocyte for a defined period (e.g., 2-5 seconds).

    • Record the inward current elicited by the activation of the P2X receptors.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the inward current for each concentration of the adenine analog.

    • Normalize the current responses to the maximal response.

    • Plot the normalized response against the logarithm of the adenine analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic protein kinase signaling pathway, highlighting the competitive inhibition by adenine analogs at the ATP-binding site.

G Protein Kinase Signaling Pathway Inhibition cluster_0 Signal Signal Receptor Receptor Signal->Receptor 1. Binding Kinase Kinase Receptor->Kinase 2. Activation Substrate_Protein Substrate Protein Kinase->Substrate_Protein 3. Phosphorylation Phosphorylated_Protein Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response 4. Downstream Effect ATP ATP ATP->Kinase Binds to active site Adenine_Analog Adenine Analog Adenine_Analog->Kinase Competitively inhibits

Caption: Competitive inhibition of a protein kinase by an adenine analog.

Experimental Workflow Diagram

The diagram below outlines the workflow for a typical luminescence-based kinase assay to determine the IC50 of an adenine analog.

cluster_workflow Luminescence-Based Kinase Assay Workflow prep 1. Prepare Serial Dilution of Adenine Analog setup 2. Set up Kinase Reaction (Kinase, Substrate, Analog) prep->setup initiate 3. Initiate Reaction with ATP setup->initiate incubate 4. Incubate at Room Temp initiate->incubate detect 5. Add ATP Detection Reagent (Stops reaction, generates light) incubate->detect measure 6. Measure Luminescence detect->measure analyze 7. Analyze Data and Calculate IC50 measure->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

References

Comparative Efficacy of Adenine Supplementation in Cellular Energetics: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of adenine (B156593) supplementation, focusing on its role in augmenting cellular energy metabolism, particularly through the synthesis of adenosine (B11128) triphosphate (ATP). The content is based on a review of preclinical and clinical studies, with an emphasis on quantitative data and detailed experimental methodologies. This document is intended to serve as a resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Adenine, a fundamental purine (B94841) nucleobase, is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. Supplementation with adenine is hypothesized to enhance the salvage pathway of nucleotide synthesis, thereby accelerating the replenishment of ATP pools, especially under conditions of high energy demand or metabolic stress. This guide compares the efficacy of adenine supplementation, often in combination with other precursors like ribose, against controls and other interventions in various experimental models. The primary focus is on the restoration of ATP levels and the functional consequences thereof.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on adenine supplementation.

Table 1: Comparative Effects of Adenine Supplementation on Myocardial ATP Levels Post-Ischemia/Anoxia

Study Model Intervention Group(s) Control Group Outcome Measure Result Citation
Langendorff perfused nonworking rat hearts50 µM AdenineKrebs-Ringer bicarbonate (KRB) buffer aloneMyocardial ATP content (µmol/g dry weight) after 60 min reperfusionAdenine: 20.82 ± 1.90 vs. Control: 17.23 ± 0.91[1]
Langendorff perfused nonworking rat hearts1 mM AdenineKrebs-Ringer bicarbonate (KRB) buffer aloneMyocardial ATP content (µmol/g dry weight) after 60 min reperfusionAdenine: 15.60 ± 0.46 vs. Control: 17.23 ± 0.91[1]
5-day hypothermically perfused dog kidneys5 mM Adenine + 5 mM Ribose5 mM AdenosineKidney cortical tissue ATP concentration (µmol/g)Adenine/Ribose: 1.41 ± 0.19 vs. Adenosine: 0.71 ± 0.1[2]

Table 2: Comparative Effects of Adenine and Ribose on Adenine Salvage Rates in Rat Skeletal Muscle

Study Model Muscle Type Condition Intervention Adenine Salvage Rate (nmol·h⁻¹·g⁻¹) Citation
Perfused rat hindquarterPlantarisRestingNone45 ± 4[3]
Perfused rat hindquarterPlantarisResting~4 mM Ribose212 ± 17[3]
Perfused rat hindquarterRed GastrocnemiusRestingNone49 ± 5[3]
Perfused rat hindquarterRed GastrocnemiusResting~4 mM Ribose192 ± 9[3]
Perfused rat hindquarterWhite GastrocnemiusRestingNone30 ± 3[3]
Perfused rat hindquarterWhite GastrocnemiusResting~4 mM Ribose215 ± 14[3]
Perfused rat hindquarterWhite GastrocnemiusPost-Contraction~4 mM Ribose171 ± 11[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below.

This protocol is a synthesized example based on common methodologies for the analysis of ATP, ADP, and AMP in biological tissues.

  • Tissue Extraction:

    • Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a solution of 0.4 M perchloric acid.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with a solution of 2 M potassium carbonate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

    • Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • System: A standard HPLC system equipped with a UV-Vis detector or a fluorescence detector (for enhanced sensitivity with derivatization).

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

    • Gradient Program:

      • 0-5 min: 100% Buffer A

      • 5-15 min: Linear gradient to 85% Buffer A, 15% Buffer B

      • 15-20 min: Hold at 85% Buffer A, 15% Buffer B

      • 20-25 min: Return to 100% Buffer A

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Quantification: Adenine nucleotides are identified and quantified by comparing their retention times and peak areas to those of known standards (ATP, ADP, AMP).

This protocol describes a general procedure for assessing muscle function in an animal model, such as a rat.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Make an incision in the skin of the hindlimb to expose the target muscle (e.g., gastrocnemius or tibialis anterior) and the sciatic nerve.

    • Securely clamp the femur and the foot to a rigid platform to ensure isometric contractions.

    • Attach the Achilles tendon to a force transducer using a non-compliant suture.

  • Stimulation and Data Acquisition:

    • Place electrodes on the sciatic nerve to deliver electrical stimulation.

    • Determine the optimal muscle length (L₀) by adjusting the muscle length to the point where a single twitch stimulus elicits maximal force.

    • Determine the maximal stimulation voltage by gradually increasing the voltage until no further increase in twitch force is observed.

    • To measure maximal tetanic force, deliver a train of stimuli (e.g., 100-200 Hz for 500 ms).

    • To assess muscle fatigue, repeatedly stimulate the muscle with tetanic contractions over a period of several minutes and record the decline in force production.

    • Record the force output from the transducer using a data acquisition system.

  • Data Analysis:

    • Calculate the peak twitch force and peak tetanic force.

    • Normalize the force to the muscle's cross-sectional area to determine specific force.

    • Plot the force decline over time to generate a fatigue curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to adenine supplementation.

Adenine_Salvage_Pathway Adenine Salvage Pathway and Downstream Effects cluster_0 Adenine Supplementation cluster_1 Purine Salvage Pathway cluster_2 Adenosine Nucleotide Pool cluster_3 Downstream Signaling Adenine Adenine APRT APRT Adenine->APRT AMP AMP APRT->AMP ADP ADP AMP->ADP Adenylate Kinase AMPK AMPK Activation AMP->AMPK PRPP PRPP PRPP->APRT ADP->AMP Adenylate Kinase ATP ATP ADP->ATP Oxidative Phosphorylation Glycolysis ATP->ADP Energy Consumption Energy_Status Increased Cellular Energy Status ATP->Energy_Status

Caption: Adenine Salvage Pathway and Downstream Effects.

Experimental_Workflow Experimental Workflow for Assessing Adenine Supplementation cluster_0 Animal Model cluster_1 Intervention cluster_2 Induction of Metabolic Stress cluster_3 Outcome Measures cluster_4 Data Analysis Animal_Model Rodent Model (e.g., Rat) Treatment_Groups Treatment Groups: - Control (Vehicle) - Adenine - Adenine + Ribose Animal_Model->Treatment_Groups Ischemia Induce Ischemia/ Reperfusion Treatment_Groups->Ischemia Exercise Intense Exercise Protocol Treatment_Groups->Exercise Tissue_Harvest Harvest Tissue (Heart, Muscle) Ischemia->Tissue_Harvest Muscle_Function Measure Muscle Contractile Properties Exercise->Muscle_Function HPLC Quantify Adenine Nucleotides (HPLC) Tissue_Harvest->HPLC Data_Analysis Statistical Analysis (e.g., ANOVA) HPLC->Data_Analysis Muscle_Function->Data_Analysis

Caption: Experimental Workflow for Assessing Adenine Supplementation.

Discussion

The reviewed literature indicates that adenine supplementation, particularly when combined with ribose, can effectively enhance the recovery of ATP levels in tissues subjected to metabolic stress, such as ischemia-reperfusion injury.[2] The data from preclinical models are promising, suggesting a potential therapeutic application for conditions characterized by cellular energy deficits. The mechanism of action is primarily through the stimulation of the purine salvage pathway, which is less energy-intensive than the de novo synthesis of purine nucleotides.

The activation of AMP-activated protein kinase (AMPK) is a significant downstream effect of changes in the AMP:ATP ratio, which can be modulated by adenine supplementation. AMPK is a master regulator of cellular metabolism, and its activation can have wide-ranging effects on both catabolic and anabolic processes.

It is important to note the dose-dependent effects observed with adenine supplementation, where a lower dose (50 µM) was more effective at restoring ATP levels in a rat heart model than a higher dose (1 mM).[1] This suggests that there is an optimal concentration for adenine supplementation, beyond which inhibitory effects may occur.

While the data supporting the role of adenine in ATP recovery under metabolically stressful conditions are compelling, there is a notable lack of comparative studies on the effects of adenine supplementation on exercise performance in healthy, non-ATP-depleted models. The existing research in the context of exercise physiology has more extensively explored other compounds such as creatine (B1669601) and NAD+ precursors. Therefore, while adenine supplementation shows clear potential for therapeutic applications in diseases involving mitochondrial dysfunction and energy depletion, its role as a general ergogenic aid for enhancing athletic performance requires further investigation.

Future research should focus on well-controlled clinical trials to establish the safety and efficacy of adenine supplementation in human populations. Additionally, further preclinical studies are warranted to explore the long-term effects of adenine supplementation and to directly compare its efficacy with other metabolic modulators in the context of both disease and performance enhancement.

References

Safety Operating Guide

Proper Disposal of Adenine Monohydrochloride Hemihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Adenine (B156593) Monohydrochloride Hemihydrate, ensuring compliance and safety in a research environment. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

Adenine monohydrochloride hemihydrate is classified as harmful if swallowed.[1][2] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[3][4]

Summary of Key Safety Data

CharacteristicInformationSource
GHS Classification Acute Oral Toxicity, Category 4[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1][2]
Primary Route of Exposure Ingestion[1][2]
Appearance White solid[1]
Environmental Hazards Some sources indicate toxicity to aquatic life. Avoid release to the environment.[3][4]

II. Personal Protective Equipment (PPE) Requirements

Before handling or preparing for disposal, ensure the following PPE is worn to minimize exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[5]

  • Skin Protection: Use chemical-resistant gloves and wear long-sleeved clothing.[1][5]

  • Respiratory Protection: Not required under normal use with adequate ventilation. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][6][7]

III. Step-by-Step Disposal Protocol

Disposal of this compound must be handled as chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8][9]

Protocol for Unused or Waste Product

  • Waste Collection:

    • Carefully transfer the solid waste into a designated and appropriate chemical waste container.[9][10] This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition, free from damage or leaks.[11]

    • Avoid generating dust during the transfer.[1][6][7]

    • Do not mix with other incompatible waste streams.[10]

  • Container Labeling:

    • Immediately label the waste container. The label must be clear and include the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Harmful if Swallowed," "Toxic").[10]

      • The date when waste was first added to the container (accumulation start date).[10]

      • The name of the Principal Investigator and the laboratory location.[12]

  • Waste Storage:

    • Keep the waste container tightly sealed except when adding waste.[9][12]

    • Store the container in a designated and secure Satellite Accumulation Area within the laboratory.[9]

    • Ensure the storage area is well-ventilated and has secondary containment to prevent spills from reaching drains.[10][11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHRS) or equivalent department to schedule a pickup for the hazardous waste.[9]

    • Follow all institutional procedures for waste collection requests. Do not transport hazardous waste yourself.[8]

Protocol for Empty Containers

  • A container that has held this compound should be treated as hazardous waste.[3]

  • To decontaminate the container for regular disposal, it must be triple-rinsed with a suitable solvent (such as water) that can dissolve the chemical.[8]

  • Crucially, the rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste, following the steps outlined above. [8]

  • Once triple-rinsed, deface or remove the original chemical label before disposing of the empty container in the regular trash.[8][12]

Protocol for Spill Cleanup

  • Spilled this compound and any materials used for cleanup (e.g., absorbent pads, wipes) must be treated as hazardous waste.[8][12]

  • Wear appropriate PPE, sweep up the solid material, and place it in a designated hazardous waste container.[2]

  • Label and store the container as described in the protocols above.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Adenine Monohydrochloride Hemihydrate for Disposal B Is it unused product, spill debris, or rinsate? A->B C Is it an empty container? B->C No D Place in a labeled Hazardous Waste Container B->D Yes C->A No E Triple-rinse container with appropriate solvent C->E Yes G Store sealed container in Satellite Accumulation Area D->G F Collect rinsate as Hazardous Waste E->F I Deface original label and dispose of container as trash E->I F->D H Contact EHRS for waste pickup G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Adenine Monohydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential guidance for the safe handling and disposal of Adenine monohydrochloride hemihydrate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound is classified as harmful if swallowed[1][2]. While it is not considered a highly hazardous substance, proper handling is crucial to prevent accidental ingestion and potential skin or eye irritation[3].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₅H₅N₅ · HCl · ½H₂O
Molecular Weight 180.59 g/mol
Appearance White to off-white crystalline powder[3]
Melting Point Approximately 285°C (decomposes)[3]
Solubility Soluble in water (50 mg/mL)[3]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and chemical-resistant gloves[4][5][6]. The selection of appropriate PPE should be based on a risk assessment of the specific laboratory procedures being performed[4].

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[1][7]Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile gloves are recommended for incidental contact.[4][7][8]Provides a barrier against skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for large-scale operations or in poorly ventilated areas where dust is generated.[2][7]Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures will ensure the safe handling of this compound.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a designated benchtop space with good ventilation, is clean and uncluttered.

  • Gather all necessary equipment, including a calibrated weighing balance, weigh boats or paper, spatulas, and containers for solution preparation.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Don the required personal protective equipment: lab coat, safety glasses, and nitrile gloves.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid material in an area with localized exhaust ventilation, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation[9].

  • Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to a weigh boat or weighing paper.

  • Avoid creating dust. If dust is generated, do not blow on it. Instead, gently wipe the area with a damp cloth or paper towel, which should then be disposed of as contaminated solid waste.

  • Close the stock container tightly immediately after use.

3. Solution Preparation:

  • If preparing a solution, add the weighed solid to the solvent in a suitable container (e.g., beaker, flask).

  • Stir or agitate the mixture until the solid is fully dissolved.

  • Label the container with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Clean all equipment used for weighing and dispensing.

  • Wipe down the work surface with a damp cloth or paper towel.

  • Remove gloves and dispose of them in the designated solid waste container.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to laboratory safety and environmental protection.

1. Waste Segregation:

  • Solid Waste: This includes unused this compound, contaminated weigh boats, paper towels, and gloves. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container[10][11]. The label should read "Hazardous Waste" and include the chemical name.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain unless permitted by local regulations and institutional guidelines.

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

2. Storage of Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure waste containers are kept closed except when adding waste[11].

3. Waste Disposal:

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Clean Work Area Prep2 Gather Equipment Prep1->Prep2 Prep3 Verify Safety Equipment Prep2->Prep3 Prep4 Don PPE Prep3->Prep4 Weigh Weigh and Dispense in Ventilated Area Prep4->Weigh Solution Prepare Solution (if applicable) Weigh->Solution Clean_Equip Clean Equipment Solution->Clean_Equip Clean_Area Wipe Down Work Area Clean_Equip->Clean_Area Doff_PPE Dispose of Gloves Clean_Area->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE cluster_additional_ppe Additional PPE (if necessary) Hazard Hazard? (Solid, Harmful if Swallowed) Gloves Nitrile Gloves Hazard->Gloves Eyewear Safety Glasses Hazard->Eyewear Coat Lab Coat Hazard->Coat Task Task? (Weighing, Solution Prep) Task->Gloves Task->Eyewear Task->Coat Respirator Respirator Task->Respirator High dust potential

Caption: Logic for selecting appropriate Personal Protective Equipment (PPE).

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Adenine monohydrochloride hemihydrate
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Adenine monohydrochloride hemihydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。